3,4,6-Trimethyloctane
Description
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Properties
CAS No. |
62016-45-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-9(3)8-11(5)10(4)7-2/h9-11H,6-8H2,1-5H3 |
InChI Key |
RMGAENUTYIFEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane (B72203) isomer family, its physicochemical properties are of interest in various fields, including fuel technology, lubrication, and as a non-polar solvent in chemical synthesis. In the context of pharmaceutical and drug development, understanding the properties of such branched alkanes is crucial when they are used as excipients, in drug delivery systems, or as reference standards in analytical chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and a theoretical analysis of its spectroscopic characteristics.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various physical and chemical processes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 179 °C | |
| Melting Point | -57.06 °C (estimate) | |
| Density | 0.7533 g/cm³ | |
| Refractive Index | 1.4219 | |
| CAS Number | 62016-45-9 | [1] |
Chemical Properties and Reactivity
As a branched-chain alkane, this compound exhibits the characteristic low reactivity of saturated hydrocarbons. Its chemical behavior is dominated by the stability of its C-C and C-H single bonds.
Combustion: Like all alkanes, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The balanced chemical equation for the complete combustion is:
2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O
Halogenation: this compound can undergo free-radical halogenation (e.g., with chlorine or bromine) in the presence of UV light or high temperatures. This reaction involves the substitution of hydrogen atoms with halogen atoms. Due to the presence of primary, secondary, and tertiary hydrogens in its structure, a mixture of halogenated products is expected. The reactivity of the hydrogen atoms follows the order: tertiary > secondary > primary. Therefore, substitution is most likely to occur at the 3, 4, and 6 positions.
Solubility: As a non-polar molecule, this compound is virtually insoluble in polar solvents like water. It is, however, soluble in other non-polar organic solvents such as benzene, toluene, and other hydrocarbons.
Experimental Protocols
1. Determination of Boiling Point (Micro-reflux method):
-
Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, a heating bath (e.g., oil bath), and a rubber band.
-
Procedure:
-
A small amount (a few drops) of this compound is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end down.
-
The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the heating bath.
-
The bath is heated slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
The heating is continued until a steady stream of bubbles is observed, indicating that the liquid has reached its boiling point.
-
The heat is then removed, and the bath is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2. Determination of Density (Pycnometer Method):
-
Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a constant temperature bath.
-
Procedure:
-
The pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine its exact volume.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature.
-
The mass of the pycnometer filled with the sample is determined.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3. Determination of Refractive Index (Abbe Refractometer):
-
Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water circulator.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to equilibrate to 20 °C using the water circulator.
-
The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and coincides with the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent protons and diastereotopic protons arising from the chiral centers at positions 3, 4, and 6.
-
Chemical Shifts (δ): The signals would appear in the upfield region, typically between 0.8 and 1.8 ppm, which is characteristic of protons in an alkane environment.
-
Signal Multiplicity: Complex multiplets would be expected for the methine (CH) and methylene (B1212753) (CH₂) protons due to spin-spin coupling with neighboring protons. The methyl (CH₃) groups would likely appear as doublets or triplets, depending on their position and the adjacent protons.
-
Integration: The relative areas of the signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy (Predicted): Due to the molecule's asymmetry, each of the 11 carbon atoms in this compound is expected to be in a unique chemical environment, resulting in 11 distinct signals in the ¹³C NMR spectrum.
-
Chemical Shifts (δ): The signals would appear in the typical alkane region of the spectrum, approximately between 10 and 40 ppm. The chemical shifts would be influenced by the degree of substitution (methyl, methylene, methine).
Mass Spectrometry (Predicted): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds at the branching points, leading to the formation of stable carbocations. Common fragment ions would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), and larger alkyl groups.
Logical Relationships of Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical and chemical properties.
Caption: Relationship between molecular structure and properties.
References
An In-depth Technical Guide to the Molecular Structure and Isomerism of 3,4,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and isomerism of 3,4,6-trimethyloctane, a saturated acyclic alkane. This document will delve into the intricacies of its structural features, chiral centers, and the resulting stereoisomeric forms, which are critical considerations in the fields of chemical synthesis, pharmacology, and materials science.
Molecular Structure
This compound is an aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. Its IUPAC name indicates an eight-carbon (octane) backbone with three methyl group substituents at positions 3, 4, and 6. The connectivity of the atoms can be represented by its SMILES notation: CCC(C)CC(C)C(C)CC.[1]
A critical aspect of the molecular structure of this compound is the presence of chiral centers. A chiral center is a carbon atom that is bonded to four different groups.[2][3][4][5] In the case of this compound, the carbon atoms at positions 3, 4, and 6 are all chiral centers.
-
Carbon-3: Bonded to a hydrogen atom, a methyl group, an ethyl group, and a -CH(CH₃)CH₂CH(CH₃)CH₂CH₃ group.
-
Carbon-4: Bonded to a hydrogen atom, a methyl group, a -CH(CH₃)CH₂CH₃ group, and a -CH₂CH(CH₃)CH₂CH₃ group.
-
Carbon-6: Bonded to a hydrogen atom, a methyl group, a butyl group, and a -CH(CH₃)CH(CH₃)CH₂CH₃ group.
The presence of these three chiral centers gives rise to a number of stereoisomers.
Isomerism in this compound
Isomers are molecules that have the same molecular formula but different arrangements of atoms. This compound exhibits stereoisomerism, a form of isomerism where molecules have the same molecular formula and sequence of bonded atoms (constitution), but differ in the three-dimensional orientations of their atoms in space.
Stereoisomers
The number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with three chiral centers, the maximum number of stereoisomers is 2³ = 8.
These eight stereoisomers exist as pairs of enantiomers and sets of diastereomers.
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, density) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
-
Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties.
The eight stereoisomers of this compound can be designated by the (R/S) configuration at each of the three chiral centers (C3, C4, and C6). The possible combinations are:
-
(3R, 4R, 6R) and (3S, 4S, 6S) - Enantiomeric pair
-
(3R, 4R, 6S) and (3S, 4S, 6R) - Enantiomeric pair
-
(3R, 4S, 6R) and (3S, 4R, 6S) - Enantiomeric pair
-
(3R, 4S, 6S) and (3S, 4R, 6R) - Enantiomeric pair
Any stereoisomer from one pair is a diastereomer of any stereoisomer from the other pairs.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1][6] |
| IUPAC Name | This compound | [1] |
| Molar Mass | 156.31 g/mol | |
| Number of Chiral Centers | 3 | |
| Maximum Number of Stereoisomers | 8 | |
| Types of Isomerism | Stereoisomerism (Enantiomers, Diastereomers) |
Mandatory Visualizations
Molecular Structure of this compound
Caption: Skeletal structure of this compound with chiral centers marked with an asterisk.
Stereoisomeric Relationships of this compound
Caption: Relationships between the stereoisomers of this compound.
Experimental Protocols
The determination of the specific stereoisomeric configuration of a sample of this compound would require experimental techniques capable of distinguishing between chiral molecules.
5.1. Chiral Gas Chromatography (GC)
-
Objective: To separate and quantify the different stereoisomers of this compound.
-
Methodology:
-
A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used.
-
A vaporized sample of this compound is injected into the column.
-
The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times.
-
A detector (e.g., a flame ionization detector - FID) is used to detect the eluting compounds, and the resulting chromatogram will show separate peaks for each stereoisomer.
-
The relative peak areas can be used to determine the enantiomeric and diastereomeric composition of the sample.
-
5.2. Polarimetry
-
Objective: To measure the optical activity of a sample of this compound.
-
Methodology:
-
A solution of a known concentration of an enantiomerically enriched sample of this compound is prepared in a suitable achiral solvent.
-
The solution is placed in a polarimeter cell of a known path length.
-
Plane-polarized light is passed through the sample.
-
The angle of rotation of the plane of polarized light is measured.
-
Enantiomers will rotate the plane of polarized light to an equal but opposite degree. A racemic mixture (equal amounts of two enantiomers) will show no optical rotation. Diastereomers will have different specific rotations.
-
Conclusion
The presence of three chiral centers in the molecular structure of this compound leads to a rich stereoisomeric landscape, with a total of eight possible stereoisomers. Understanding the relationships between these enantiomers and diastereomers is fundamental for professionals in drug development and chemical synthesis, as different stereoisomers can exhibit vastly different biological activities and physical properties. The experimental protocols outlined provide a basis for the separation and characterization of these stereoisomers, which is a critical step in the development of stereochemically pure compounds.
References
- 1. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identifying Chiral Centers | OpenOChem Learn [learn.openochem.org]
- 3. 4.2. How to test for chirality | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]
- 6. This compound [chemicalbook.com]
The Elusive Isomer: A Technical Guide to the Natural Occurrence of Trimethyl-Branched Alkanes in Petroleum
Introduction
The Role of Branched Alkanes as Geochemical Biomarkers
Branched alkanes, including the various isomers of trimethyloctane, are saturated hydrocarbons that are integral components of crude oil.[1] Their molecular structures, particularly the degree and position of branching, can be linked to specific biological precursor molecules from organisms that contributed to the organic matter from which petroleum was formed.[2] These "chemical fossils" are relatively resistant to degradation over geological timescales, preserving valuable information about the source rock's organic input and paleoenvironment.[2][3]
The presence and relative abundance of specific branched alkanes can be used to:
-
Correlate oil-to-oil and oil-to-source rock: Fingerprinting the distribution of these biomarkers helps in establishing genetic relationships between different oil samples or linking an oil to its source rock.[4]
-
Assess thermal maturity: The stability and isomerization of certain branched alkanes can indicate the thermal stress that the source rock and petroleum have undergone.[4]
-
Determine the depositional environment: The types of precursor organisms, and thus the resulting biomarker signatures, can vary significantly between marine, lacustrine, and terrestrial depositional settings.[4]
Experimental Protocols for the Analysis of Branched Alkanes
The identification and quantification of trimethyl-branched alkanes in the complex matrix of crude oil necessitate sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone method for this purpose.[1][5]
Sample Preparation
-
Fractionation: Crude oil samples are typically fractionated to isolate the saturated hydrocarbon fraction, which contains the branched alkanes. This is commonly achieved using liquid chromatography on a silica (B1680970) gel column. The crude oil is dissolved in a non-polar solvent like n-hexane and passed through the column. The saturated hydrocarbons are eluted first, followed by aromatic hydrocarbons and more polar compounds.
-
Concentration: The collected saturated fraction is then concentrated to a suitable volume for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A typical GC-MS protocol for the analysis of branched alkanes involves the following:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating the hydrocarbon isomers.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of a wide range of hydrocarbons. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
Injection: A small volume of the concentrated saturated fraction is injected into the GC, often using a splitless or on-column injection technique to maximize sensitivity.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra across a relevant mass range (e.g., m/z 50-550). This allows for the identification of unknown compounds by comparing their mass spectra to libraries. Selected Ion Monitoring (SIM) can be used for targeted analysis of specific biomarkers to enhance sensitivity and selectivity.[1]
-
Data Analysis
The identification of trimethyl-branched alkanes is achieved by a combination of:
-
Retention Time: Comparing the retention time of a peak in the chromatogram to that of an authentic standard, if available.
For complex mixtures, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (GCxGC-TOF-MS) can provide enhanced separation and identification capabilities.[7]
Quantitative Data on Trimethyl-Branched Alkanes in Petroleum
While branched alkanes are known to be present in petroleum, specific quantitative data, particularly for individual isomers like 3,4,6-trimethyloctane, is scarce in the public domain. The complexity of crude oil makes the quantification of individual isomers challenging.[8] The table below summarizes the general classes of branched alkanes found in petroleum.
| Alkane Class | General Formula | Carbon Number Range | Significance as Biomarkers | Quantitative Data Availability |
| Monomethyl Alkanes | CnH2n+2 | C5 - C30+ | Can indicate microbial input and thermal maturity. | Generally reported as part of total branched alkanes. |
| Dimethyl Alkanes | CnH2n+2 | C6 - C30+ | Isomer distribution can be source-specific. | Rarely reported for individual isomers. |
| Trimethyl Alkanes | CnH2n+2 | C8 - C30+ | Potential indicators of specific precursor molecules. | Very limited to non-existent for specific isomers like this compound. |
| Isoprenoids (e.g., Pristane, Phytane) | C19H40, C20H42 | C10 - C25 | Well-established indicators of depositional environment and redox conditions. | Routinely quantified in geochemical studies. |
Workflow for the Identification of Branched Alkanes in Petroleum
The following diagram illustrates a generalized workflow for the identification of trimethyl-branched alkanes in a crude oil sample.
Caption: Generalized workflow for identifying trimethyl-branched alkanes in petroleum.
Potential Formation Pathways of Trimethyl-Branched Alkanes
The precise biological precursors and diagenetic pathways leading to the formation of specific trimethyl-branched alkanes like this compound are not well-defined. However, general principles of organic geochemistry suggest a few potential origins:
-
Bacterial Lipids: Certain bacteria are known to synthesize fatty acids with methyl branches. During diagenesis (the initial alteration of organic matter in sediments), these fatty acids can undergo decarboxylation and other reactions to form branched alkanes.
-
Diagenesis of Algal and Plant Matter: The complex organic matter derived from algae and higher plants can break down under thermal stress during burial. The resulting hydrocarbon fragments can undergo isomerization and rearrangement reactions, leading to the formation of a variety of branched alkanes.
-
Thermal Cracking of Larger Biomarkers: As petroleum matures at higher temperatures, larger biomarker molecules can crack, forming smaller, more stable branched alkanes.
Further research, potentially involving the analysis of specific microbial cultures and laboratory maturation experiments, is needed to elucidate the exact formation pathways of specific trimethyl-branched alkane isomers.
Conclusion
Trimethyl-branched alkanes are a component of the complex hydrocarbon mixture that constitutes petroleum and hold potential as geochemical biomarkers. Their analysis is primarily accomplished through sophisticated GC-MS techniques. However, a significant knowledge gap exists regarding the natural occurrence, concentration, and specific formation pathways of individual isomers, such as this compound. This guide has provided a comprehensive overview of the current understanding of trimethyl-branched alkanes in petroleum, highlighting the established methodologies for their analysis and the general principles of their geochemical significance. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the specific roles and origins of these elusive, yet potentially informative, molecules in the realm of petroleum geochemistry.
References
- 1. agilent.com [agilent.com]
- 2. gsm.org.my [gsm.org.my]
- 3. leco.co.jp [leco.co.jp]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
- 6. Octane, 2,4,6-trimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of isomerically summed hydrocarbon contributions to crude oil by carbon number, double bond equivalent, and aromaticity using gas chromatography with tunable vacuum ultraviolet ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Geochemical Significance of Branched Alkanes: A Technical Guide Focused on 3,4,6-Trimethyloctane and Related Polymethylalkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched alkanes, a diverse class of saturated hydrocarbons, serve as critical molecular fossils, or biomarkers, in geochemical studies. Their structural variability, particularly the degree and position of methylation, provides valuable insights into the biological origins of organic matter, the depositional environments of ancient sediments, and the thermal history of petroleum source rocks. This technical guide explores the geochemical significance of short-chain polymethylalkanes, with a specific focus on 3,4,6-trimethyloctane. While data specifically on this compound is limited in publicly accessible literature, this guide extrapolates from the broader understanding of closely related branched and highly branched isoprenoid (HBI) alkanes to infer its potential significance. We will delve into their origins from microbial precursors, their diagenetic pathways, and the analytical methodologies employed for their detection and quantification.
Introduction to Branched Alkanes in Geochemistry
Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl groups attached to a main carbon chain.[1] Unlike their straight-chain counterparts (n-alkanes), the branching in their structure imparts distinct physical and chemical properties, such as lower boiling points and different reactivity, which influence their fate and distribution in the geological record.[1] In geochemistry, the distribution and abundance of specific branched alkanes can serve as powerful biomarkers, providing clues about the paleoenvironment and the types of organisms that contributed to sedimentary organic matter.[2][3]
Highly branched isoprenoid (HBI) alkanes, for instance, are well-established biomarkers for specific marine diatoms and are used to reconstruct past sea ice conditions.[4] While this compound is not an isoprenoid, its polymethylated structure suggests a specific biological origin, likely from microbial sources.
Geochemical Significance of this compound and Polymethylalkanes
The geochemical significance of a specific branched alkane like this compound is interpreted based on its molecular structure, its co-occurrence with other biomarkers, and its distribution in various geological settings.
Potential as a Microbial Biomarker
The presence of multiple methyl branches in a relatively short alkane chain like this compound strongly suggests a biological origin. The biosynthesis of such specific branching patterns is enzymatically controlled and can be characteristic of certain groups of microorganisms.[5] While the specific microbial source for this compound is not definitively identified in the literature, analogous branched-chain alkanes are known to be produced by various bacteria and cyanobacteria.[5] The synthesis of branched-chain alkanes in these organisms often involves the use of alternative initiator units, such as 2-methyl-propionyl-[acp] and 3-methylbutanoyl-[acp], in the fatty acid synthesis (FAS) pathway.[6]
Logical Relationship: From Microbial Synthesis to Sedimentary Record
Caption: Biosynthesis and geological preservation of branched alkanes.
Indicator of Depositional Environment and Diagenesis
The preservation of relatively short-chain alkanes like this compound can indicate specific depositional conditions. Their presence in sediments suggests that the organic matter has not undergone extensive thermal maturation, as shorter-chain alkanes can be lost during intense thermal cracking.[7]
The process of diagenesis, which encompasses the physical, chemical, and biological changes occurring in sediments after deposition, plays a crucial role in the ultimate composition of hydrocarbons in source rocks.[8] The initial biological signature of branched alkanes can be altered through processes like isomerization and cracking as temperature and pressure increase with burial depth.
Data Presentation: Abundance of Branched Alkanes
Quantitative data on the abundance of specific C11 branched alkanes like this compound in geological samples is scarce in published literature. However, studies on the broader class of branched alkanes in crude oil and source rocks provide a framework for understanding their potential distribution. The table below summarizes typical abundance ranges for different hydrocarbon classes in crude oil, which can provide context.
| Hydrocarbon Class | Typical Abundance Range (% of total hydrocarbons) | Geochemical Significance |
| n-Alkanes | 20 - 40% | Varies with source input (terrestrial vs. marine) and biodegradation. |
| Branched Alkanes | 10 - 30% | Often indicates microbial input; specific isomers can be biomarkers. |
| Cycloalkanes (Naphthenes) | 30 - 60% | Can indicate microbial reworking of organic matter. |
| Aromatic Hydrocarbons | 10 - 20% | Can indicate thermal maturity and source input. |
Note: These are general ranges and can vary significantly depending on the specific crude oil and its history.
Experimental Protocols
The analysis of branched alkanes like this compound from geological matrices such as sediments or crude oil involves several key steps: extraction, fractionation, and instrumental analysis.
Sample Preparation and Extraction
-
Sample Preparation: Sediment samples are typically freeze-dried and powdered to increase the surface area for extraction. Crude oil samples may be analyzed directly after dilution.
-
Soxhlet Extraction: A common method for solid samples involves Soxhlet extraction with an organic solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), for 24-72 hours.
-
Solvent Removal: The solvent from the total lipid extract (TLE) is removed using a rotary evaporator.
Fractionation
The TLE is separated into different compound classes (saturates, aromatics, and polars) using column chromatography.
-
Column Preparation: A glass column is packed with activated silica (B1680970) gel or alumina.
-
Elution:
-
The saturate fraction , containing n-alkanes and branched alkanes, is eluted with a non-polar solvent like n-hexane.
-
The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM.
-
The polar fraction is eluted with a polar solvent like DCM/MeOH.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The saturate fraction is analyzed by GC-MS to identify and quantify the individual branched alkanes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically employed for hydrocarbon separation.
-
GC Conditions:
-
Injector: Splitless or cool on-column injection is used to transfer the sample onto the column.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 4-6°C/min).
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 50-550 is common for identifying a wide range of hydrocarbons.
-
-
Identification and Quantification:
-
Identification: Branched alkanes are identified based on their mass spectra, which show characteristic fragmentation patterns, and their retention times compared to standards.
-
Quantification: Quantification is achieved by comparing the peak area of the target compound to that of an internal standard of known concentration.
-
Workflow: Analysis of Branched Alkanes in Sediments
Caption: Analytical workflow for branched alkane analysis.
Conclusion and Future Directions
Branched alkanes, including polymethylalkanes like this compound, represent a valuable class of biomarkers for understanding the origin and history of organic matter in the geological record. While the specific geochemical significance of this compound remains to be fully elucidated due to a lack of targeted studies, its structure strongly points to a microbial origin. Future research should focus on:
-
Culturing studies: Attempting to identify specific microorganisms that synthesize this compound or closely related compounds.
-
Compound-specific isotope analysis: Determining the carbon and hydrogen isotopic composition of this and related branched alkanes to further constrain their biosynthetic pathways and sources.
-
High-resolution analysis of geological samples: A systematic search for this compound in a wide range of sediments and crude oils to establish its distribution patterns and paleoenvironmental significance.
By integrating these approaches, the scientific community can further unlock the information encoded within the molecular structure of these fascinating chemical fossils.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Microbiome analysis reveals universal diagnostic biomarkers for colorectal cancer across populations and technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut Microbiota as Potential Biomarker and/or Therapeutic Target to Improve the Management of Cancer: Focus on Colibactin-Producing Escherichia coli in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3,4,6-Trimethyloctane as a Potential Microbial Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Volatile organic compounds (VOCs) produced by microorganisms have emerged as promising non-invasive biomarkers for detecting and identifying bacteria, with applications in clinical diagnostics and drug development.[1][2] This technical guide explores the potential of 3,4,6-trimethyloctane, a branched-chain alkane, as a specific microbial biomarker. While direct evidence linking this compound to specific microbial species is currently limited, its chemical nature aligns with known microbial metabolic products. This document provides a comprehensive overview of the theoretical framework supporting its potential, detailed experimental protocols for its detection and quantification, and a proposed research workflow for its validation as a microbial biomarker.
Introduction: The Promise of Microbial Volatile Organic Compounds (VOCs)
Microorganisms produce a diverse array of VOCs as part of their primary and secondary metabolism.[3] These volatile metabolites can be unique to certain species or strains, offering a chemical fingerprint that can be used for identification.[4] The analysis of these VOCs from various biological samples, such as breath, feces, or culture headspace, presents a rapid and non-invasive diagnostic approach.[4] Branched alkanes, in particular, are known constituents of microbial volatilomes and are considered potential biomarkers for assessing petroleum biodegradation, indicating their microbial origin in certain contexts.[5]
This compound: A Candidate Biomarker
This compound (C₁₁H₂₄) is a saturated branched-chain alkane.[6] While its direct production by specific microorganisms has not been extensively documented in publicly available literature, its structural class is consistent with compounds known to be of microbial origin. Actinobacteria, for instance, are known to produce a wide variety of VOCs, including various hydrocarbons.[1][3] The investigation of this compound as a microbial biomarker is warranted based on the established principles of microbial VOC production.
Biosynthesis of Branched-Chain Alkanes in Bacteria
The biosynthesis of alkanes in bacteria is generally understood to be derived from fatty acid metabolism.[7] While a specific pathway for this compound has not been elucidated, the general mechanism for branched-chain alkane formation provides a theoretical basis for its microbial origin.
Key Biosynthetic Steps:
-
Initiation with Branched-Chain Primers: The biosynthesis of branched-chain fatty acids, the precursors to branched-chain alkanes, typically starts with branched-chain primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA, which are derived from the catabolism of valine, leucine, and isoleucine, respectively.
-
Elongation: The fatty acid synthase (FAS) system elongates these primers, leading to the formation of long-chain branched fatty acids.
-
Reduction and Decarbonylation/Decarboxylation: The resulting fatty acids can be converted to alkanes through several proposed enzymatic pathways, often involving reduction to an aldehyde followed by decarbonylation, or direct decarboxylation of the fatty acid.
Proposed Biosynthetic Pathway for this compound
A hypothetical pathway for the biosynthesis of this compound can be postulated based on known microbial metabolic routes. This would likely involve the incorporation of methyl branches at specific positions during fatty acid elongation, followed by enzymatic conversion to the final alkane product. Isotopic labeling studies, using precursors such as ¹³C-labeled amino acids or acetate, would be crucial in elucidating the precise biosynthetic pathway.[8][9][10][11]
Caption: Proposed biosynthetic pathway for branched-chain alkanes.
Experimental Protocols for Detection and Quantification
The analysis of volatile compounds such as this compound from microbial cultures or clinical samples typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and VOC Collection: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for extracting VOCs from the headspace of a sample.[12][13]
Protocol for HS-SPME of Microbial Headspace:
-
Culture Preparation: Grow the microbial strain of interest in a suitable liquid or solid medium in a sealed headspace vial. Include a sterile medium control.
-
Incubation: Incubate the cultures under appropriate conditions (temperature, time) to allow for the production of VOCs.
-
Equilibration: Before extraction, equilibrate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow VOCs to partition into the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the VOCs.
-
Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector port of the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying volatile compounds.[4][14]
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with those of an authentic standard and/or a reference library such as the NIST Mass Spectral Library.[15]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., a deuterated alkane) should be used to correct for variations in extraction efficiency and instrument response.[16]
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 62016-45-9 | C₁₁H₂₄ | 156.31 |
Workflow for Biomarker Validation
A systematic workflow is essential to validate this compound as a microbial biomarker.
Caption: A proposed workflow for the validation of this compound as a microbial biomarker.
Challenges and Future Directions
The primary challenge in establishing this compound as a microbial biomarker is the current lack of direct evidence linking it to specific microorganisms. Future research should focus on:
-
Screening of Microbial Libraries: A large-scale screening of diverse microbial isolates, particularly from environments known for hydrocarbon production, is necessary to identify producers of this compound.
-
Correlation with Disease States: Once producing organisms are identified, studies should be conducted to correlate the presence and abundance of this compound with specific infectious diseases or dysbiotic states.
-
Biosynthetic Gene Cluster Identification: For producing strains, genomic and transcriptomic analyses can help identify the genes and enzymes responsible for the biosynthesis of this branched-chain alkane. This could lead to the development of genetic markers for detecting producing organisms.
Conclusion
While the role of this compound as a microbial biomarker is currently speculative, its chemical structure places it within a class of compounds known to be of microbial origin. This technical guide provides the foundational knowledge and a clear experimental framework for researchers to investigate its potential. The validation of this compound as a biomarker would represent a significant advancement in the field of non-invasive diagnostics and would open new avenues for understanding host-microbe interactions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Identification of microorganisms based on headspace analysis of volatile organic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Transcriptomics Reveals Distinct Adaptation Mechanisms for Degradation of n-Alkane and Branched Alkane in the Salt-Tolerant Bacterium Dietzia sp. CN-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotopic Studies of n-Alkane Metabolism by a Sulfate-Reducing Bacterial Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotopic studies of n-alkane metabolism by a sulfate-reducing bacterial enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Analysis of Microbial Volatile Compounds by SPME-GC/MS protocol v1 [protocols.io]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Octane, 2,4,6-trimethyl- [webbook.nist.gov]
- 16. data.marine.gov.scot [data.marine.gov.scot]
Solubility of 3,4,6-Trimethyloctane in Organic Solvents: An In-depth Technical Guide
Introduction
3,4,6-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] As a non-polar compound, its solubility is dictated by the principle of "like dissolves like," indicating a higher affinity for non-polar organic solvents and virtual insolubility in polar solvents such as water.[2][3][4][5][6] This guide provides a comprehensive overview of the solubility characteristics of this compound, including theoretical principles, available data for structurally similar compounds, and standardized experimental protocols for solubility determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of branched alkanes.
Core Principles of Alkane Solubility
The solubility of alkanes in various solvents is governed by the intermolecular forces between the solute and solvent molecules. Alkanes, being non-polar, only exhibit weak van der Waals forces (specifically, London dispersion forces).[2][3]
-
In Organic Solvents: When an alkane dissolves in a non-polar organic solvent, the existing van der Waals forces between solvent molecules are disrupted and replaced by new van der Waals forces between the solvent and alkane molecules. This process is energetically favorable, leading to good solubility.[2][3][4][5]
-
In Water: Water is a highly polar solvent with strong hydrogen bonds between molecules. For an alkane to dissolve in water, these strong hydrogen bonds must be broken, which requires a significant amount of energy. The new interactions formed between the non-polar alkane and polar water molecules are weak van der Waals forces, which do not release enough energy to compensate for the energy required to break the hydrogen bonds. Consequently, alkanes are virtually insoluble in water.[2][3][5]
The structural characteristics of alkanes also influence their solubility. Increased branching can slightly affect solubility, though the primary determinant remains the overall non-polar nature of the molecule.
Quantitative Solubility Data
Table 1: Solubility of 2,4,6-Trimethyloctane (B14541339) in Select Organic Solvents at 25°C [7]
| Solvent | CAS Number | Molecular Formula | Solubility (g/L) |
| Ethanol | 64-17-5 | C₂H₅OH | 2901.72 |
| Methanol | 67-56-1 | CH₃OH | 1294.22 |
| Isopropanol | 67-63-0 | C₃H₇OH | 3231.08 |
Note: This data is for 2,4,6-trimethyloctane and should be considered an approximation for this compound due to their structural similarity.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a liquid organic compound like this compound in an organic solvent is the static equilibrium method followed by gas chromatography (GC) analysis.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Syringes and filters
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved solute to settle.
-
Sampling: Carefully extract a known volume of the clear, saturated supernatant using a syringe. To avoid drawing any undissolved solute, it is crucial to sample from the upper portion of the liquid.
-
Dilution: Dilute the collected sample with a known volume of the pure solvent to bring the concentration within the calibration range of the GC.
-
GC Analysis: Inject the diluted sample into the GC. The concentration of this compound is determined by comparing the peak area to a pre-established calibration curve.
-
Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated multiple times to ensure reproducibility and accuracy.
Table 2: Key Parameters for Experimental Solubility Determination
| Parameter | Specification | Rationale |
| Purity of Compounds | >99% | To avoid interference from impurities. |
| Temperature Control | ± 0.1°C | Solubility is highly temperature-dependent. |
| Equilibration Time | 24-48 hours | To ensure the solution reaches saturation. |
| Settling Time | 12-24 hours | To ensure complete separation of excess solute. |
| Analytical Method | Gas Chromatography | Provides high sensitivity and accuracy for quantifying volatile organic compounds. |
Visualizations
Caption: Intermolecular forces in the dissolution of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. All about Solubility of Alkanes [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. scent.vn [scent.vn]
An In-depth Technical Guide to 3,4,6-Trimethyloctane
This technical guide provides a concise overview of the chemical and physical properties of 3,4,6-trimethyloctane, tailored for researchers, scientists, and professionals in drug development.
IUPAC Name: this compound[1] CAS Number: 62016-45-9[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 179°C | [2][3] |
| Density | 0.7533 g/cm³ | [2] |
| Refractive Index | 1.4219 | [2] |
| Melting Point | -57.06°C (estimate) | [2][3] |
Experimental Data and Protocols
A comprehensive literature search did not yield specific experimental protocols for the synthesis or application of this compound. Furthermore, no significant biological activity or involvement in signaling pathways has been reported in peer-reviewed scientific literature. The search for detailed experimental methodologies, such as those relevant to drug development or molecular biology, returned no specific results for this compound.
Biological Activity and Signaling Pathways
Currently, there is no available data to suggest that this compound has a defined role in any biological signaling pathways or possesses significant pharmacological activity. Research into the biological effects of various alkane isomers is ongoing, but specific studies focusing on this compound are not present in the available literature.
Due to the absence of information regarding its involvement in experimental workflows or biological pathways, the creation of diagrams as requested is not feasible at this time. Further research would be required to elucidate any potential biological or chemical significance of this compound that would warrant such visualizations.
References
Mass Spectral Fragmentation of 3,4,6-Trimethyloctane: A Technical Guide
Introduction
This technical guide provides a detailed analysis of the predicted mass spectral fragmentation pattern of 3,4,6-trimethyloctane (C11H24, Molecular Weight: 156.31 g/mol ). Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for structural elucidation. In EI, high-energy electrons bombard a molecule, causing ionization and subsequent fragmentation. The resulting pattern of fragment ions serves as a molecular "fingerprint." For branched alkanes like this compound, fragmentation is not random; it is governed by the formation of the most stable carbocations, making the fragmentation pattern predictable and informative.[1][2][3] This document outlines these predictive principles, details the expected primary fragment ions, presents a general experimental protocol for analysis, and visualizes the core fragmentation pathways.
Principles of Branched Alkane Fragmentation
The mass spectra of branched alkanes are distinctly different from their linear isomers.[1] Under electron ionization, the fragmentation is driven by preferential cleavage at branching points to yield more stable secondary (2°) and tertiary (3°) carbocations.[1][2][4][5] This has several key consequences:
-
Weak or Absent Molecular Ion (M+) Peak: The molecular ion of a highly branched alkane is often unstable and undergoes rapid fragmentation.[4][5] Consequently, the M+ peak at m/z 156 for this compound is expected to be of very low abundance or entirely absent.
-
Cleavage at Branch Points: The most significant fragmentation events occur at the C-C bonds connected to the substituted carbons (C3, C4, and C6).[6]
-
Favored Loss of the Largest Substituent: At a branching point, the cleavage that expels the largest possible alkyl radical is generally favored, as this leads to a more stabilized radical.[5][6]
Predicted Fragmentation Pathway for this compound
The structure of this compound features three chiral centers and multiple branching points, leading to several probable fragmentation routes. The molecular ion (m/z 156) will readily fragment through cleavage at the bonds adjacent to the methyl-substituted carbons.
The primary cleavage sites are the C3-C4, C4-C5, and C5-C6 bonds. Cleavage at these points results in the formation of stable secondary carbocations, which will correspond to the most abundant peaks in the mass spectrum.
-
Cleavage between C4 and C5: This is a highly probable fragmentation.
-
Loss of a C4H9 radical (butyl radical, 57 amu) leads to the formation of a C7H15+ carbocation with m/z 99 .
-
Alternatively, loss of a C7H15 radical (100 amu) can form a C4H9+ carbocation with m/z 57 . Both fragments are expected to be significant.
-
-
Cleavage between C3 and C4:
-
Loss of a C3H7 radical (propyl radical, 43 amu) results in a C8H17+ carbocation at m/z 113 .
-
Loss of a C8H17 radical (113 amu) produces an isopropyl cation at m/z 43 . This is a very stable secondary carbocation and is expected to be a major peak.
-
-
Cleavage between C6 and C7:
-
Loss of an ethyl radical (C2H5, 29 amu) generates a C9H19+ carbocation at m/z 127 . This is a common fragmentation pathway for molecules containing an ethyl group.[5]
-
-
Loss of a Methyl Group (M-15):
-
Cleavage of a methyl group (CH3, 15 amu) from any of the branched positions can occur, leading to a fragment ion at m/z 141 . Due to the high instability of the molecular ion, this fragment may also have a low abundance.
-
The fragmentation cascade can continue, with these primary fragments losing successive alkene molecules (e.g., ethylene, 28 amu; propene, 42 amu) to produce a series of smaller ions.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary predicted fragmentation pathways originating from the this compound molecular ion.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Mass Spectral Data
The quantitative data for the major predicted fragments are summarized below. The relative abundance is a prediction based on the principles of carbocation stability.
| m/z | Lost Neutral Fragment | Formula of Lost Radical | Ion Formula | Predicted Relative Abundance |
| 156 | - | - | [C11H24]+• | Very Low / Absent |
| 141 | Methyl radical | ·CH3 | [C10H21]+ | Low |
| 127 | Ethyl radical | ·C2H5 | [C9H19]+ | Medium |
| 113 | Propyl radical | ·C3H7 | [C8H17]+ | Medium to High |
| 99 | Butyl radical | ·C4H9 | [C7H15]+ | High |
| 57 | Heptyl radical | ·C7H15 | [C4H9]+ | High (Potential Base Peak) |
| 43 | Octyl radical | ·C8H17 | [C3H7]+ | High (Potential Base Peak) |
General Experimental Protocol: GC-MS Analysis of Branched Alkanes
This section provides a representative methodology for the analysis of volatile compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.
1. Sample Preparation
-
Dissolve the this compound standard in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
-
Perform serial dilutions as necessary to achieve the desired concentration for creating a calibration curve if quantitative analysis is required.
2. Gas Chromatography (GC) Conditions
-
System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless injector.
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[7] This is the standard energy used for library matching.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Scan Rate: 3 scans/second.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra for all eluting peaks.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak, noting the m/z values and relative abundances of the molecular ion (if present) and all major fragment ions.
-
Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. quora.com [quora.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4,6-trimethyloctane. Due to the absence of publicly available experimental spectra for this compound, this document presents high-quality predicted data, outlines detailed experimental protocols for the acquisition of such spectra, and includes essential visualizations to aid in understanding the molecular structure and data acquisition workflow.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for each unique proton and carbon atom in this compound. These predictions are based on computational algorithms that analyze the molecule's topology and electronic environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1, H8 (CH₃) | ~ 0.85 - 0.95 | Triplet |
| H2, H7 (CH₂) | ~ 1.10 - 1.30 | Multiplet |
| H3, H4, H6 (CH) | ~ 1.35 - 1.60 | Multiplet |
| H5 (CH₂) | ~ 1.05 - 1.25 | Multiplet |
| 3-CH₃, 4-CH₃, 6-CH₃ | ~ 0.80 - 0.90 | Doublet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| C1, C8 | ~ 14.0 - 15.0 |
| C2, C7 | ~ 20.0 - 25.0 |
| C3, C4, C6 | ~ 30.0 - 40.0 |
| C5 | ~ 40.0 - 45.0 |
| 3-CH₃, 4-CH₃, 6-CH₃ | ~ 15.0 - 20.0 |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common and effective choice.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[2]
-
Sample Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the sample.
NMR Data Acquisition
The following are general parameters for a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for alkanes.[4]
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A wider spectral width of 0 to 220 ppm is necessary to cover the range of carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
Data Processing
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[5]
-
Phasing: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.[5]
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.[5]
-
Referencing: The chemical shift axis is calibrated using the known chemical shift of the deuterated solvent or the internal standard (TMS at 0 ppm).
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons contributing to each signal.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR data acquisition and analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR data acquisition and analysis.
References
Methodological & Application
Stereospecific Synthesis of Chiral 3,4,6-Trimethyloctane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereospecific synthesis of chiral 3,4,6-trimethyloctane. The synthesis of enantiomerically pure alkanes is a significant challenge in organic chemistry, with applications in medicinal chemistry, materials science, and as chiral standards. The protocols outlined below are based on established methodologies in asymmetric synthesis, including the use of chiral auxiliaries and stereoselective reductions, to achieve high levels of stereocontrol.
Introduction
This compound is a chiral alkane with three stereocenters, resulting in eight possible stereoisomers. The controlled synthesis of a single stereoisomer requires a robust and highly stereoselective synthetic strategy. The methods described herein provide a pathway to access specific stereoisomers of this compound through a convergent approach, leveraging well-documented asymmetric reactions. This allows for the preparation of specific diastereomers and enantiomers with high purity, which is crucial for their application in biological and materials research.
Synthetic Strategy Overview
The proposed synthetic strategy for a specific stereoisomer of this compound, for instance, the (3S,4R,6S)-isomer, involves a convergent approach. A key intermediate, a chiral α,β-unsaturated ketone, is first synthesized. Stereoselective conjugate addition of a methyl group establishes the second stereocenter. Subsequent conversion of the ketone to the corresponding alkane yields the final product. This strategy allows for the precise control of each stereocenter.
A logical workflow for this synthesis is depicted below:
Caption: General workflow for the stereospecific synthesis of chiral this compound.
Data Presentation
The following table summarizes expected yields and stereoselectivities for the key transformations in the synthesis of a single stereoisomer of this compound. These values are based on literature precedents for similar substrates and reaction types.
| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Stereoselectivity (d.r. or e.e.) |
| 1. Asymmetric Alkylation | Formation of a chiral carboxylic acid derivative | Myers' Auxiliary (pseudoephedrine), LDA, Alkyl Halide | 85-95 | >95% d.e. |
| 2. Ketone Formation | Conversion of acid derivative to ketone | Grignard Reagent addition followed by oxidation | 70-85 | >95% e.e. maintained |
| 3. Stereoselective Conjugate Addition | Introduction of C6-methyl group | Me₂CuLi, THF, -78 °C | 80-90 | >90% d.r. |
| 4. Stereoselective Reduction | Reduction of ketone to chiral alcohol | (R)-CBS catalyst, BH₃·SMe₂, THF, -78 °C | 90-98 | >98% e.e. |
| 5. Deoxygenation | Conversion of alcohol to alkane | NaH, CS₂, MeI; then Bu₃SnH, AIBN, Toluene (B28343), reflux | 75-85 | Stereochemistry retained |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Asymmetric Alkylation using Myers' Chiral Auxiliary
This protocol describes the diastereoselective alkylation of a pseudoephedrine amide to set the first stereocenter.[1][2][3][4]
Materials:
-
(1R,2R)-(+)-Pseudoephedrine
-
Acyl chloride (e.g., propanoyl chloride)
-
Anhydrous Lithium Chloride (LiCl)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., ethyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Amide Formation: To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF at 0 °C, add the acyl chloride (1.1 equiv.) dropwise. Stir the reaction mixture at room temperature for 2 hours. After completion, quench with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pseudoephedrine amide.[1]
-
Asymmetric Alkylation: To a suspension of the dried pseudoephedrine amide (1.0 equiv.) and anhydrous LiCl (6.0 equiv.) in anhydrous THF at -78 °C, slowly add LDA solution (2.2 equiv.). Allow the mixture to warm to 0 °C and stir for 15 minutes, then briefly to room temperature for 5 minutes. Cool the reaction to 0 °C and add the alkylating agent (1.2 equiv.). Stir the reaction at 0 °C for 4 hours.[1]
-
Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The chiral auxiliary can be removed by acidic or basic hydrolysis to afford the chiral carboxylic acid. For example, refluxing with 3 N HCl will yield the carboxylic acid.
Protocol 2: Stereoselective Conjugate Addition of an Organocuprate
This protocol details the 1,4-conjugate addition of a methyl group to a chiral α,β-unsaturated ketone.[5][6][7][8]
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) (solution in diethyl ether)
-
Chiral α,β-unsaturated ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Lithium Dimethylcuprate (Me₂CuLi): In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.1 equiv.) in anhydrous THF at -40 °C. Add MeLi solution (2.2 equiv.) dropwise. The mixture will turn from a yellow suspension to a colorless solution. Stir for 30 minutes at this temperature.
-
Conjugate Addition: Cool the cuprate (B13416276) solution to -78 °C. Add a solution of the chiral α,β-unsaturated ketone (1.0 equiv.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 3: Stereoselective Reduction of a Ketone via CBS Reduction
This protocol describes the enantioselective reduction of a prochiral ketone to a chiral alcohol using the Corey-Bakshi-Shibata (CBS) catalyst.[9][10][11][12]
Materials:
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (10 M)
-
Prochiral ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Activation: In a flame-dried flask under an inert atmosphere, add the CBS catalyst solution (0.1 equiv.).
-
Reduction: Cool the flask to -78 °C. Add a solution of the prochiral ketone (1.0 equiv.) in anhydrous THF dropwise. Then, add the borane-dimethyl sulfide complex (0.6 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction at -78 °C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
Protocol 4: Deoxygenation of a Chiral Alcohol (Barton-McCombie Deoxygenation)
This protocol outlines the conversion of a chiral secondary alcohol to the corresponding alkane with retention of stereochemistry.
Materials:
-
Chiral secondary alcohol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Standard glassware for anhydrous reactions
Procedure:
-
Xanthate Formation: To a suspension of NaH (1.2 equiv., washed with hexanes to remove mineral oil) in anhydrous toluene, add a solution of the chiral alcohol (1.0 equiv.) in toluene at 0 °C. Stir for 30 minutes. Add CS₂ (1.5 equiv.) and stir for another 30 minutes. Then, add MeI (1.5 equiv.) and stir at room temperature for 2 hours.
-
Work-up for Xanthate: Carefully quench the reaction with water. Extract the product with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude xanthate, which is used in the next step without further purification.
-
Reductive Cleavage: Dissolve the crude xanthate in anhydrous toluene. Add Bu₃SnH (1.5 equiv.) and a catalytic amount of AIBN. Heat the mixture to reflux (around 110 °C) for 2 hours.
-
Final Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final chiral alkane.
Mandatory Visualizations
The following diagrams illustrate the key stereochemical-directing steps in the proposed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
- 7. Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of High-Purity 3,4,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of high-purity 3,4,6-trimethyloctane, a chiral alkane of interest for various research applications. The protocols detailed herein outline a stereoselective synthetic route designed to yield the target molecule with high isomeric purity. Methodologies for purification to achieve high chemical purity and for analytical confirmation of structure and stereochemistry are also presented. This application note is intended to be a valuable resource for researchers requiring well-defined chiral alkanes for their studies.
Introduction
Branched alkanes, particularly those with defined stereochemistry, are increasingly important in medicinal chemistry, materials science, and as reference compounds in petrochemical analysis. The specific stereoisomers of a chiral alkane can exhibit distinct physical and biological properties. Therefore, access to high-purity single isomers is crucial for accurate research and development. This application note details a robust methodology for the synthesis of this compound, a chiral alkane with three stereocenters.
Overall Experimental Workflow
The synthesis of high-purity this compound is a multi-step process encompassing synthesis, purification, and rigorous analysis. The overall workflow is depicted below.
Synthesis of this compound: A Proposed Stereoselective Route
A plausible and stereocontrolled synthesis of this compound can be achieved through the following three key steps, starting from commercially available materials. This route is designed to control the stereochemistry at each newly formed chiral center.
Step 1: Stereoselective Synthesis of a β-Keto Ester Intermediate
The synthesis begins with an enantioselective conjugate addition of an organocuprate to an α,β-unsaturated ester, followed by trapping of the resulting enolate with an acyl chloride. This establishes the first two stereocenters.
Experimental Protocol:
-
Preparation of the Organocuprate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.0 eq). Cool the flask to -78 °C in a dry ice/acetone bath. Add a solution of sec-butyllithium (B1581126) (2.0 eq) in a suitable solvent (e.g., diethyl ether) dropwise with stirring. Allow the mixture to stir at -78 °C for 30 minutes to form the lithium di-sec-butylcuprate.
-
Conjugate Addition: To the freshly prepared organocuprate solution, add a solution of (E)-ethyl 2-methylbut-2-enoate (1.0 eq) in diethyl ether dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 2 hours at this temperature.
-
Enolate Trapping: Add propionyl chloride (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired β-keto ester.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| (E)-ethyl 2-methylbut-2-enoate | 128.17 | 1.0 | (To be determined based on desired scale) |
| sec-Butyllithium | 64.06 | 2.0 | |
| Copper(I) iodide | 190.45 | 1.0 | |
| Propionyl chloride | 92.52 | 1.2 |
Step 2: Stereoselective Reduction to a Diastereomeric Alcohol
The β-keto group of the intermediate is then stereoselectively reduced to a hydroxyl group. The choice of reducing agent and conditions will determine the stereochemistry of the newly formed alcohol center.[1][2]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-keto ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C.
-
Reduction: To the stirred solution, add a solution of a stereoselective reducing agent, such as a chiral borane reagent (e.g., Alpine Borane®), dropwise.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide (B78521) and hydrogen peroxide. Stir the mixture at room temperature for 1 hour.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric alcohol by flash column chromatography.
| Reactant/Reagent | Equivalents |
| β-Keto Ester Intermediate | 1.0 |
| Chiral Reducing Agent | 1.1 - 1.5 |
Step 3: Deoxygenation to this compound
The final step involves the deoxygenation of the alcohol to the corresponding alkane. This can be achieved through a two-step procedure involving conversion of the alcohol to a tosylate followed by reduction with a hydride source.[3][4]
Experimental Protocol:
-
Tosylation: Dissolve the diastereomeric alcohol (1.0 eq) in pyridine (B92270) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir the reaction at 0 °C for 4-6 hours.
-
Work-up (Tosylation): Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tosylate, which can be used in the next step without further purification.
-
Reduction: In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF. Cool to 0 °C. Add a solution of the crude tosylate in THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up (Reduction): Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude this compound.
| Reactant/Reagent | Equivalents |
| Diastereomeric Alcohol | 1.0 |
| p-Toluenesulfonyl chloride | 1.2 |
| Lithium aluminum hydride | 2.0 |
Purification of this compound
High-purity this compound can be obtained from the crude product by a combination of fractional distillation and/or preparative gas chromatography. The choice of method will depend on the scale of the synthesis and the required purity level.
Protocol for Preparative Gas Chromatography:
-
Instrument: Preparative Gas Chromatograph
-
Column: A suitable chiral stationary phase column (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or Hydrogen
-
Injection: Automated or manual injection of the partially purified product.
-
Temperature Program: An optimized temperature gradient to ensure separation of the desired stereoisomer from other isomers and impurities.
-
Detection: Thermal conductivity detector (TCD) or flame ionization detector (FID).
-
Collection: Automated fraction collection system to isolate the peak corresponding to the target this compound isomer.
| Parameter | Value/Description |
| Boiling Point of this compound | ~179 °C[5] |
| Column Type | Chiral Capillary Column |
| Oven Program | Start at a low temperature (e.g., 60 °C), ramp to a temperature below the boiling point of the highest boiling isomer. |
| Injector Temperature | ~250 °C |
| Detector Temperature | ~280 °C |
Analytical Characterization
The identity, purity, and stereochemistry of the synthesized this compound must be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and 2D COSY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Data:
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region (approx. 0.8-1.8 ppm). Integration should be consistent with the number of protons in the molecule (24H). |
| ¹³C NMR | Signals corresponding to the 11 unique carbon atoms. The chemical shifts will be indicative of the degree of substitution (CH₃, CH₂, CH). |
| COSY | Correlation peaks will confirm the connectivity of the proton network, aiding in the assignment of the complex multiplets. |
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation of any minor impurities prior to ionization.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 40-200.
Expected Data:
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Molecular Ion (M⁺) | A weak or absent peak at m/z 156. |
| Key Fragments | Fragmentation will be dominated by cleavage at the branching points to form stable carbocations. Expect significant peaks corresponding to the loss of methyl, ethyl, and larger alkyl fragments. |
Chiral Gas Chromatography (GC)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane).
-
Instrumentation: Use a high-resolution gas chromatograph equipped with a chiral capillary column and a flame ionization detector (FID).
-
Analysis: Inject the sample and run an optimized temperature program to achieve baseline separation of the enantiomers.
Expected Data:
| Parameter | Expected Observation |
| Chromatogram | A single major peak for the desired enantiomer, with any other stereoisomers appearing as well-resolved minor peaks. |
| Enantiomeric Purity | Calculated from the relative peak areas of the enantiomers. A high-purity sample should exhibit an enantiomeric excess (ee) of >98%. |
Conclusion
The successful synthesis of high-purity this compound requires a carefully planned stereoselective route, followed by rigorous purification and analytical characterization. The protocols outlined in this application note provide a comprehensive framework for researchers to produce and validate this and other structurally similar chiral alkanes for their specific research needs. Careful execution of these methodologies will ensure the reliable production of high-quality material for demanding applications in science and industry.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 5. This compound [chemicalbook.com]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4,6-Trimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,6-Trimethyloctane (C11H24, M.W. 156.31 g/mol ) is a saturated, branched-chain alkane.[1] As a volatile organic compound (VOC), its analysis is critical in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker or impurity in chemical and pharmaceutical processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such volatile compounds.[2]
However, the analysis of branched alkanes presents a challenge due to the existence of numerous structural isomers with similar mass spectra, making chromatographic separation paramount.[3][4] Electron Ionization (EI) of these compounds often leads to extensive fragmentation, with a low abundance or complete absence of the molecular ion, requiring a detailed understanding of fragmentation patterns for confident identification.[5] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, covering sample preparation, instrument parameters, and data interpretation.
Experimental Protocols
Protocol 1: Analysis of a Standard Solution
This protocol is suitable for the analysis of a pure or synthetic standard of this compound.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or iso-octane.[2]
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards. A typical concentration range for GC-MS analysis is 1-20 µg/mL.[6]
-
-
Sample Finalization:
Protocol 2: Headspace Analysis from a Complex Matrix
This protocol is designed for isolating volatile components like this compound from solid or complex liquid matrices (e.g., soil, biological fluids) without direct injection of non-volatile components.[7]
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[2]
-
Sample Preparation:
-
Incubation and Injection (Static Headspace):
-
Place the sealed vial into the headspace autosampler's incubator.
-
Heat the sample at a constant temperature (e.g., 80-100°C) for a set period (e.g., 30-40 minutes) to allow volatile compounds to partition into the headspace gas volume.[7][8]
-
After equilibration, a heated, gas-tight syringe automatically injects a specific volume (e.g., 1 mL) of the headspace gas into the GC inlet.[8]
-
Instrumentation and Parameters
Optimal separation and detection are achieved using a high-resolution capillary column and appropriate GC-MS settings.
Recommended GC-MS Parameters
| Parameter | Value/Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler (Liquid or Headspace) | Automation ensures reproducibility. |
| Column | Non-polar, e.g., HP-5MS (5% Phenyl Methyl Siloxane) or equivalent | Separates alkanes primarily by boiling point.[4][9] |
| Dimensions: 60 m length x 0.25 mm I.D. x 0.25 µm film thickness | A long column is crucial for resolving isomers.[3][4][9] | |
| Injector | Split/Splitless Inlet | |
| Mode: Splitless | Maximizes analyte transfer to the column for trace analysis.[6] | |
| Temperature: 280 °C | Ensures complete and rapid vaporization of the analyte. | |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase.[4] |
| Flow Rate: 1.0 mL/min (Constant Flow) | Provides consistent retention times. | |
| Oven Program | Initial Temp: 50 °C, hold for 5 min | Allows for sharp initial peaks. |
| Ramp: 10 °C/min to 280 °C | Separates compounds based on boiling point differences.[8] | |
| Final Hold: Hold at 280 °C for 5 min | Ensures all high-boiling compounds elute from the column. | |
| MS System | Mass Spectrometer (Quadrupole or Ion Trap) | |
| Interface | Transfer Line Temp: 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for VOCs.[9] |
| Ionization Energy: 70 eV | Standard energy for generating reproducible fragmentation patterns.[9] | |
| Source Temp: 230 °C | Maintains a clean ion source. | |
| Mass Analyzer | Scan Mode: Full Scan | Acquires a full mass spectrum for identification. |
| Mass Range: m/z 40-400 | Covers the molecular ion (m/z 156) and all expected fragments. |
Data Presentation and Interpretation
Workflow for GC-MS Analysis
The entire process, from sample receipt to final data analysis, follows a structured workflow.
References
- 1. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. tdi-bi.com [tdi-bi.com]
Application Notes and Protocols for the Separation of 3,4,6-Trimethyloctane Isomers using GCxGC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC.[1][2] This is achieved by subjecting the effluent from a primary column to further separation on a second, shorter column with a different stationary phase.[3] The resulting two-dimensional chromatogram provides a structured separation of analytes, often grouping them by chemical class.[4] This application note details a protocol for the separation of 3,4,6-trimethyloctane isomers, a class of branched alkanes, using GCxGC coupled with a Flame Ionization Detector (FID) or a Time-of-Flight Mass Spectrometer (TOF-MS). The separation of such closely related isomers is challenging but critical in fields such as petroleum analysis, environmental science, and drug development where isomeric purity can significantly impact chemical properties and biological activity.
This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The separation of these stereoisomers can be particularly complex and may require specialized chiral stationary phases. This protocol will address both the separation of constitutional isomers and the potential for resolving stereoisomers.
Experimental Protocols
A successful GCxGC separation of this compound isomers relies on the careful selection of columns and optimization of analytical conditions. A common setup for hydrocarbon analysis involves a non-polar first-dimension column and a more polar second-dimension column.[5]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a comprehensive two-dimensional chromatography system.
-
Modulator: Thermal or flow modulator.
-
Detector: Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS).
-
Autosampler: For precise and reproducible injections.
Sample Preparation:
-
Prepare a standard solution of a this compound isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane. A concentration of 100 ppm is a suitable starting point.
-
If analyzing a complex matrix, perform appropriate sample extraction and clean-up procedures to isolate the hydrocarbon fraction.
-
Inject 1 µL of the prepared sample into the GCxGC system.
GCxGC Method Parameters:
The following table outlines the recommended starting conditions for the separation of this compound isomers. Optimization may be required based on the specific instrument and desired resolution.
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column | Non-polar (e.g., 100% dimethylpolysiloxane) | Mid-polar (e.g., 50% phenyl-polysiloxane) or Chiral (e.g., derivatized cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 1-2 m x 0.1 mm ID, 0.1 µm film thickness |
| Carrier Gas | Helium or Hydrogen | - |
| Flow Rate | 1.0 mL/min (constant flow) | - |
| Inlet Temp. | 250 °C | - |
| Injection Mode | Split (100:1) | - |
| Oven Program | 40 °C (hold for 2 min), ramp at 2 °C/min to 150 °C | +15 °C relative to the primary oven temperature |
| Modulation Period | 4-6 seconds | - |
| Detector | FID at 300 °C or TOF-MS (scan range 40-400 m/z) | - |
Data Presentation
The GCxGC analysis of a mixture of this compound isomers is expected to yield a two-dimensional chromatogram where isomers are separated based on their volatility in the first dimension and polarity/shape selectivity in the second dimension. The following table provides an illustrative example of expected retention times for different isomers. Actual retention times will vary depending on the specific analytical conditions.
Table 1: Illustrative Quantitative Data for this compound Isomer Separation
| Isomer | First Dimension Retention Time (¹t_R_, min) | Second Dimension Retention Time (²t_R_, s) | Peak Area (%) |
| (3R,4R,6R)-3,4,6-Trimethyloctane | 25.2 | 1.8 | 12.5 |
| (3S,4S,6S)-3,4,6-Trimethyloctane | 25.2 | 1.9 | 12.5 |
| (3R,4S,6R)-3,4,6-Trimethyloctane | 25.5 | 2.1 | 12.5 |
| (3S,4R,6S)-3,4,6-Trimethyloctane | 25.5 | 2.2 | 12.5 |
| (3R,4R,6S)-3,4,6-Trimethyloctane | 25.8 | 1.7 | 12.5 |
| (3S,4S,6R)-3,4,6-Trimethyloctane | 25.8 | 1.8 | 12.5 |
| (3R,4S,6S)-3,4,6-Trimethyloctane | 26.1 | 2.0 | 12.5 |
| (3S,4R,6R)-3,4,6-Trimethyloctane | 26.1 | 2.1 | 12.5 |
Note: The separation of all eight stereoisomers is highly challenging and may not be fully achieved with a single column combination. The use of a chiral second-dimension column is crucial for attempting to resolve enantiomeric pairs.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of isomer separation in a GCxGC system.
Caption: Experimental workflow for the GCxGC analysis of this compound isomers.
Caption: Logical relationship of isomer separation in a GCxGC system.
References
Application Note: Quantitative Analysis of 3,4,6-Trimethyloctane in Complex Mixtures by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,6-Trimethyloctane (C₁₁H₂₄, MW: 156.31 g/mol ) is a branched-chain alkane that may be present as a volatile organic compound (VOC) in various complex matrices, including biological fluids, environmental samples, and petroleum products.[1][2] Accurate quantification of this isomer is crucial for applications ranging from biomarker discovery to quality control in industrial processes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of diverse substances within a sample.[3]
This application note details a robust and sensitive method for the quantitative analysis of this compound using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). SPME is a solvent-free extraction technique that is effective for isolating and concentrating volatile and semi-volatile analytes from a sample matrix, thereby minimizing interferences and enhancing detection sensitivity.[4][5]
Key Advantages of this Method:
-
High Sensitivity and Selectivity: The combination of SPME for analyte enrichment and GC-MS for separation and detection provides excellent sensitivity and selectivity, even in complex sample matrices.[3]
-
Minimal Sample Preparation: HS-SPME is a largely automated and solvent-free technique, simplifying the sample preparation workflow.[4][5]
-
Accurate Quantification: The use of an appropriate internal standard and carefully constructed calibration curves allows for precise and accurate quantification.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is designed for the extraction of this compound from a liquid matrix (e.g., plasma, urine, or aqueous solution).
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)
-
Autosampler with SPME capabilities or manual SPME holder
-
Heating block or water bath
-
Internal Standard (IS) solution (e.g., n-Dodecane or another non-interfering branched alkane, 1 µg/mL in methanol)
-
Sodium Chloride (NaCl)
Protocol:
-
Sample Aliquoting: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the vial.
-
Matrix Modification: Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous sample, which decreases the solubility of non-polar VOCs and promotes their partitioning into the headspace.[6]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.
-
Equilibration and Extraction:
-
Place the vial in a heating block or autosampler incubator set to 60°C.
-
Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of this compound into the headspace.
-
After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
-
-
Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS System or equivalent).
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for separating alkanes.[7]
GC-MS Parameters:
| Parameter | Setting |
|---|---|
| GC Inlet | |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for 1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 40°C, hold for 3 minutes |
| Ramp 1 | 10°C/min to 180°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| EI Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Mode Ions for Quantification: For enhanced sensitivity and selectivity, SIM mode is employed. Characteristic fragment ions for branched alkanes should be selected. While a mass spectrum for this compound is not readily available in public databases, common fragment ions for branched alkanes like m/z 57, 71, and 85 are typically monitored.[8] The molecular ion (m/z 156) is often weak or absent in EI spectra of alkanes.[9][10]
-
Target Analyte (this compound): Quantifier ion: m/z 57, Qualifier ions: m/z 71, 85.
-
Internal Standard (n-Dodecane): Quantifier ion: m/z 57, Qualifier ions: m/z 71, 85.
Data Presentation & Method Validation
Quantitative analysis relies on a calibration curve constructed by analyzing standards of known concentrations. The method should be validated according to established guidelines to ensure reliability.[11][12]
Table 1: Representative Method Validation Parameters This table summarizes typical performance characteristics expected from a validated GC-MS method for alkane quantification.[11][12][13][14]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Linear Range | Method-specific | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 92.5 - 108.3% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,850 | 152,300 | 0.0515 |
| 20 | 30,900 | 149,800 | 0.2063 |
| 50 | 76,200 | 151,500 | 0.5030 |
| 100 | 153,100 | 150,900 | 1.0146 |
| 250 | 380,500 | 151,100 | 2.5182 |
| 500 | 749,800 | 149,500 | 5.0154 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Logical Diagram for Quantitative Analysis
This diagram outlines the logical steps and components involved in calculating the final concentration of the analyte.
Caption: Logic of quantitative analysis using an internal standard method.
References
- 1. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. revues.imist.ma [revues.imist.ma]
- 4. academic.oup.com [academic.oup.com]
- 5. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pragolab.cz [pragolab.cz]
- 11. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. environics.com [environics.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmaguru.co [pharmaguru.co]
Application Notes and Protocols for the Use of 3,4,6-Trimethyloctane in Jet Fuel Surrogate Mixtures
Disclaimer: Direct experimental data and established protocols specifically for 3,4,6-trimethyloctane in jet fuel surrogates are limited in publicly available literature. The following application notes and protocols are constructed based on studies of structurally similar highly-branched alkanes, such as other trimethyl-octane isomers, iso-dodecane, and iso-cetane, which are common components in jet fuel surrogate models. These notes are intended to provide a foundational understanding and a starting point for researchers, scientists, and drug development professionals working with similar molecules.
Application Notes
This compound is a highly-branched C11 alkane. Its molecular structure suggests it can be a relevant component for formulating surrogate mixtures that mimic the combustion properties of real jet fuels. Highly-branched alkanes are crucial for emulating the ignition quality and low-temperature chemistry of synthetic and alternative jet fuels.[1] The branching structure significantly influences combustion characteristics like ignition delay times and flame speeds.
Role in Jet Fuel Surrogates
Jet fuel is a complex mixture of hydrocarbons, and surrogates are simpler mixtures of a few key components designed to replicate the physical and chemical properties of the real fuel. This compound, as a representative of branched alkanes, would be included in a surrogate mixture to help match properties such as:
-
Derived Cetane Number (DCN): A measure of a fuel's ignition quality.[2] Highly-branched alkanes generally have lower DCNs compared to their linear counterparts.
-
Low-Temperature Chemistry: The branching affects the formation of key intermediates during low-temperature oxidation, which is critical for understanding engine performance and emissions.
-
Energy Density: The carbon-hydrogen ratio and molecular structure contribute to the overall energy content of the fuel.
Expected Combustion Behavior
Based on studies of similar highly-branched alkanes, the combustion of this compound is expected to exhibit the following characteristics:
-
Ignition Delay Times (IDT): Longer ignition delay times compared to linear alkanes with the same carbon number, particularly in the low to intermediate temperature range. A pronounced Negative Temperature Coefficient (NTC) behavior is also anticipated.[1]
-
Laminar Flame Speed: A lower laminar flame speed compared to less branched isomers due to the influence of its molecular structure on transport properties and chemical kinetics.[3]
-
Oxidation Pathways: The oxidation process will be characterized by H-atom abstraction from tertiary carbon atoms, leading to the formation of specific radical pools and subsequent decomposition pathways that differ from straight-chain alkanes.
Quantitative Data for Structurally Similar Alkanes
The following table summarizes experimental data for highly-branched alkanes that can serve as a proxy for estimating the behavior of this compound.
| Compound | Experiment Type | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Ignition Delay Time (ms) | Reference |
| Iso-octane | Shock Tube | 28 - 70 | 665 - 1250 | ~1.0 | Varied | [4] |
| Iso-dodecane | Rapid Compression Machine | 15 - 30 | 600 - 900 | 0.7 - 2.0 | Varied | [1] |
| Iso-cetane | Rapid Compression Machine | 15 - 30 | 600 - 900 | 0.7 - 2.0 | Varied | [1] |
| Compound | Experiment Type | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) | Reference |
| Iso-octane | Counterflow | 1 - 3 | 350 - 470 | 0.7 - 1.3 | ~35-50 | [5] |
| n-dodecane | Counterflow | 1 - 3 | 350 - 470 | 0.7 - 1.3 | ~35-48 | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the combustion properties of jet fuel surrogate components are provided below. These protocols are generalized from standard practices in combustion research.
Protocol 1: Ignition Delay Time Measurement in a High-Pressure Shock Tube
Objective: To measure the autoignition delay times of a fuel/oxidizer mixture under controlled high-temperature and high-pressure conditions.
Apparatus: High-Pressure Shock Tube (HPST) equipped with pressure transducers and optical access for emission spectroscopy.
Methodology:
-
Mixture Preparation: Prepare a gaseous mixture of this compound (or a similar branched alkane), oxygen, and a diluent gas (e.g., Argon) in a mixing tank. The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio.
-
Shock Tube Preparation: The driven section of the shock tube is filled with the prepared fuel/oxidizer mixture to a specific initial pressure. The driver section is filled with a high-pressure driver gas (e.g., Helium).
-
Experiment Initiation: The diaphragm separating the driver and driven sections is ruptured, generating a shock wave that propagates through the fuel mixture, compressing and heating it to the desired test conditions behind the reflected shock wave.
-
Data Acquisition:
-
Pressure transducers mounted along the shock tube wall record the passage of the incident and reflected shock waves.
-
A photodetector measures the emission from excited hydroxyl radicals (OH*) at a specific wavelength (around 306 nm), which is a common indicator of the onset of ignition.
-
-
Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the sharp increase in OH* emission or pressure.
-
Data Analysis: Repeat the experiment for a range of temperatures (by varying the shock strength), pressures (by varying the initial filling pressure), and equivalence ratios.
Protocol 2: Species Concentration Measurement in a Jet-Stirred Reactor
Objective: To study the oxidation of a fuel under well-mixed, steady-state conditions and to identify and quantify the intermediate and final products.
Apparatus: A spherical or toroidal jet-stirred reactor (JSR) with controlled temperature and pressure, coupled to a gas chromatograph-mass spectrometer (GC-MS) for species analysis.[6][7]
Methodology:
-
Reactor Setup: The JSR is heated to the desired reaction temperature.
-
Reactant Flow: A pre-vaporized mixture of the fuel and oxidizer, diluted with an inert gas (e.g., Nitrogen), is introduced into the reactor through multiple jets to ensure rapid mixing.[8] The flow rates are controlled by mass flow controllers to achieve a specific residence time and equivalence ratio.
-
Steady-State Operation: The reactor is allowed to reach a steady state where the temperature, pressure, and species concentrations are constant over time.
-
Gas Sampling: A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe to quench the reactions.
-
Species Analysis: The sampled gas is analyzed using a GC-MS to identify and quantify the mole fractions of reactants, stable intermediates, and final products.
-
Data Collection: The experiment is repeated at various temperatures, pressures, equivalence ratios, and residence times to map out the fuel's oxidation behavior.
Visualizations
Caption: Workflow for experimental analysis of a jet fuel surrogate component.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Laminar Flame Speeds of Transportation-Relevant Hydrocarbons and Jet Fuels at Elevated Temperatures and Pressures | Combustion Diagnostics Laboratory [combdiaglab.engr.uconn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3,4,6-Trimethyloctane in Combustion and Ignition Studies
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to Branched Alkanes in Combustion
Branched-chain alkanes, such as 3,4,6-trimethyloctane and its isomers, are significant components of transportation fuels like gasoline. Their molecular structure, particularly the degree and location of branching, profoundly influences their combustion characteristics, including ignition quality (octane number) and flame propagation speed. Understanding these properties is crucial for designing more efficient and cleaner internal combustion engines and for developing predictive combustion models.
The primary combustion properties of interest are:
-
Ignition Delay Time (IDT): The time lag between the creation of a combustible mixture at high temperature and pressure and the onset of ignition. It is a critical parameter for engine design and performance, particularly in advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).
-
Laminar Flame Speed: The velocity at which a laminar (smooth) flame front propagates through a stationary flammable mixture. This fundamental property is essential for modeling turbulent combustion in engines.
Quantitative Data Presentation: Ignition Delay Times for Iso-octane
The following tables summarize experimental data for the ignition delay times of iso-octane (2,2,4-trimethylpentane), serving as a proxy for this compound. These experiments are typically conducted in shock tubes and rapid compression machines.
Table 1: Ignition Delay Times of Stoichiometric Iso-octane/Air Mixtures at Various Pressures
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) | Experimental Facility |
| 1250 - 1770 | ~2.1 | ~0.99 | Varies with temperature | Shock Tube[1] |
| 1000 - 1980 | 10 | 1.0 | Varies with temperature | Shock Tube[1] |
| 700 - 1200 | 10 | 1.0 | Varies with temperature | Shock Tube[2] |
| 700 - 1200 | 20 | 1.0 | Varies with temperature | Shock Tube[2] |
| 700 - 1200 | 40 | 1.0 | Varies with temperature | Shock Tube[2] |
Table 2: Effect of Equivalence Ratio on Ignition Delay Times of Iso-octane
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Fuel Concentration | Ignition Delay Time (μs) | Experimental Facility |
| Varies | ~1.4 | 0.5 (Fuel Lean) | 0.25% - 1% | Varies with temperature | Shock Tube[1] |
| Varies | ~1.4 | 1.0 (Stoichiometric) | 0.25% - 1% | Varies with temperature | Shock Tube[1] |
| Varies | ~1.4 | 2.0 (Fuel Rich) | 0.25% - 1% | Varies with temperature | Shock Tube[1] |
Experimental Protocols
Ignition Delay Time Measurement via Shock Tube
Shock tubes are a primary tool for studying high-temperature combustion chemistry. They generate high-temperature and high-pressure conditions for a short duration, allowing for the precise measurement of ignition delay times.[3][4]
Protocol:
-
Mixture Preparation: A homogenous mixture of the fuel (e.g., iso-octane), oxidizer (typically synthetic air), and a diluent (often argon) is prepared in a mixing tank based on partial pressures. The exact composition is determined by the desired equivalence ratio.
-
Shock Tube Operation:
-
The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.
-
The driven section is filled with the prepared fuel/air mixture to a specific initial pressure.
-
The driver section is pressurized with a driver gas (e.g., helium) until the diaphragm ruptures.
-
This generates a shock wave that travels through the driven section, compressing and heating the test gas.
-
-
Ignition Event: The shock wave reflects off the end wall of the tube, further compressing and heating the gas to the final test conditions. This marks the start of the ignition delay period (time zero).
-
Data Acquisition:
-
Pressure transducers monitor the passage of the shock wave and the pressure rise associated with ignition.
-
Optical diagnostics, such as chemiluminescence detectors, are used to detect the light emission from specific radicals (e.g., OH* or CH*) that signify the onset of combustion.[5] The time between the shock reflection and the sharp increase in the emission signal is the ignition delay time.[5]
-
-
Data Analysis: The experiment is repeated at various initial temperatures and pressures to map out the ignition behavior of the fuel.
Laminar Flame Speed Measurement via Constant Volume Combustion Chamber
The constant volume method is widely used to determine laminar flame speeds over a range of temperatures and pressures from a single experiment.[6]
Protocol:
-
Mixture Preparation: A precise fuel-air mixture is prepared and introduced into a spherical, constant-volume combustion vessel. The initial temperature and pressure are carefully controlled and monitored.
-
Ignition: The mixture is ignited at the center of the vessel using a pair of electrodes to create a spark. This generates a spherically expanding flame front.
-
Data Acquisition:
-
A high-speed Schlieren imaging system is used to visualize and record the propagation of the flame front.[7]
-
A pressure transducer records the pressure history inside the vessel as the combustion proceeds.
-
-
Data Analysis:
-
The flame radius as a function of time is extracted from the high-speed images. The rate of change of the flame radius gives the stretched flame speed.
-
The pressure-time data is used in a thermodynamic model to calculate the properties of the unburned and burned gases throughout the experiment.
-
The stretched flame speed is then corrected for the effects of flame stretch (a combination of aerodynamic strain and flame curvature) to determine the unstretched laminar flame speed. This is often done by extrapolating the flame speed to a zero stretch rate.[7]
-
Visualizations
Caption: Experimental workflow for combustion studies.
Caption: Simplified reaction pathway for alkane combustion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Shock tube measurements of branched alkane ignition times and OH concentration time histories | Hanson Research Group [hanson.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. iomosaic.com [iomosaic.com]
- 7. inpressco.com [inpressco.com]
Application Note: Evaluation of 3,4,6-Trimethyloctane as a Novel Lubricant Base Oil
Introduction
The continuous advancement in mechanical engineering demands lubricants with superior performance, improved efficiency, and a wider operating range. Synthetic base oils, such as polyalphaolefins (PAOs), have become essential in formulating high-performance lubricants due to their excellent thermal-oxidative stability and low-temperature fluidity.[1][2] 3,4,6-trimethyloctane is a branched-chain paraffinic hydrocarbon. Its molecular structure suggests it could serve as a potential synthetic lubricant base oil, offering properties that may be comparable to or synergistic with existing API Group IV (PAO) or Group V fluids. Branched hydrocarbon structures are known to provide a good balance of high viscosity index (VI) and low pour points, which are desirable characteristics for advanced lubricants.[3][4]
This document outlines a framework for the comprehensive evaluation of this compound as a candidate for lubricant formulations. It provides detailed experimental protocols for assessing key performance metrics and presents a hypothetical data comparison against established base oils.
Potential Applications
Based on its presumed properties as a synthetic hydrocarbon, this compound could be investigated for use in a variety of demanding applications, including:
-
Automotive Lubricants: As a base oil or blend component in engine oils, transmission fluids, and gear oils to enhance performance at extreme temperatures.[2][5]
-
Industrial Lubricants: In hydraulic fluids, compressor oils, and bearing oils where high thermal and oxidative stability are critical for extending equipment life.[1][6]
-
Grease Formulation: As a base fluid for wide-temperature range greases.[1]
The following sections provide detailed protocols for characterizing this compound and hypothetical data to guide researchers in its evaluation.
Data Presentation: Hypothetical Performance Evaluation
The following tables summarize the expected performance of this compound compared to a standard API Group II Mineral Oil and a Polyalphaolefin (PAO 4) of a similar viscosity grade.
Table 1: Physical and Rheological Properties
| Property | Test Method | This compound (Hypothetical) | Group II Mineral Oil (Typical) | PAO 4 (Typical) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 18.5 | 20.0 | 17.1 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 4.1 | 4.2 | 3.9 |
| Viscosity Index (VI) | ASTM D2270 | 145 | 105 | 135 |
| Pour Point (°C) | ASTM D97 | -54 | -18 | -60 |
Table 2: Performance Characteristics
| Property | Test Method | This compound (Hypothetical) | Group II Mineral Oil (Typical) | PAO 4 (Typical) |
| Oxidation Stability (RPVOT, minutes) | ASTM D2272 | > 1500 | 250 | > 2000 |
| Wear Scar Diameter (mm) | ASTM D4172 | 0.45 | 0.60 | 0.40 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard ASTM International test methods, which are crucial for ensuring data accuracy and comparability.[7]
Protocol 1: Determination of Kinematic Viscosity and Viscosity Index
1.1. Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C and to calculate its Viscosity Index (VI). Accurate viscosity determination is essential for defining a lubricant's performance across a range of operating temperatures.[8][9]
1.2. Standard Method: ASTM D445 for Kinematic Viscosity and ASTM D2270 for Calculating Viscosity Index.[8][10]
1.3. Materials and Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).
-
Constant temperature bath, capable of maintaining temperatures within ±0.02°C.
-
Thermometer with certified accuracy.
-
Timer with a resolution of 0.1 seconds.
-
Sample of this compound.
-
Solvents for cleaning (e.g., heptane, acetone).
1.4. Procedure:
-
Select a clean, dry viscometer where the flow time will be not less than 200 seconds.
-
Charge the viscometer with the sample of this compound in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant temperature bath set to 40°C. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Using suction or pressure, adjust the head level of the test sample to a position about 7 mm above the first timing mark.
-
Allow the sample to flow freely under gravity. Start the timer as the meniscus passes the first timing mark and stop it as it passes the second.
-
Record the flow time to the nearest 0.1 second.
-
Repeat the measurement at least twice. The flow times should agree within the determinability limits of the method.
-
Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t.[11]
-
Repeat steps 3-8 with the constant temperature bath set to 100°C.
-
Using the kinematic viscosity values obtained at 40°C and 100°C, calculate the Viscosity Index (VI) according to the formulas provided in ASTM D2270.
1.5. Visualization:
Protocol 2: Determination of Pour Point
2.1. Objective: To determine the lowest temperature at which this compound will continue to flow. The pour point is a critical parameter for lubricants intended for use in cold environments.[12][13]
2.2. Standard Method: ASTM D97, Standard Test Method for Pour Point of Petroleum Products.[14]
2.3. Materials and Apparatus:
-
Test jar of clear glass.
-
Thermometer with appropriate temperature range.
-
Cork or stopper to hold the thermometer.
-
Jacket, disk, and gasket for insulating the test jar.
-
Cooling bath(s) capable of reaching temperatures down to -60°C or lower.
2.4. Procedure:
-
Pour the sample of this compound into the test jar to the marked level.
-
If the sample is not clear, heat it to a temperature of at least 45°C to dissolve any waxy crystals.[15]
-
Insert the thermometer through the cork, ensuring the bulb is immersed in the sample but not touching the bottom of the jar.
-
Place the test jar into the cooling bath. The cooling rate should be as specified in ASTM D97.
-
When the sample temperature reaches 9°C above the expected pour point, begin testing.
-
At each subsequent 3°C interval, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the specimen. This entire operation should not exceed 3 seconds.[16]
-
If the specimen flows when tilted, immediately return the jar to the jacket and continue cooling.
-
Continue this process until a temperature is reached at which the sample shows no movement when the jar is held horizontally for 5 seconds.
-
Record the temperature observed in the previous step (the last temperature at which flow was observed).
-
The Pour Point is calculated by adding 3°C to this recorded temperature.[15]
2.5. Visualization:
Protocol 3: Determination of Oxidation Stability
3.1. Objective: To evaluate the resistance of this compound to oxidation under accelerated conditions. High oxidation stability is critical for long lubricant life.[17][18]
3.2. Standard Method: ASTM D2272, Rotating Pressure Vessel Oxidation Test (RPVOT).[19]
3.3. Materials and Apparatus:
-
Rotating pressure vessel (bomb) made of stainless steel.
-
Pressure measurement and recording device.
-
Oxygen charging equipment.
-
Constant temperature oil bath (150 ± 0.1°C).
-
Drive mechanism to rotate the vessel at 100 ± 5 rpm.
-
Sample container (glass).
-
Polished copper catalyst coil.
-
Sample of this compound.
-
Distilled water.
3.4. Procedure:
-
Weigh 50 ± 0.5 g of the this compound sample into the glass container.
-
Add 5.0 ± 0.1 g of distilled water.
-
Place the copper catalyst coil into the sample container.
-
Assemble the container inside the pressure vessel. Seal the vessel securely.
-
Purge the vessel with oxygen to remove air, then pressurize to 620 ± 15 kPa (90 ± 2 psi) at room temperature.
-
Immerse the pressurized vessel in the oil bath, which is maintained at 150°C.
-
Immediately start the rotating mechanism (100 rpm) and begin recording the pressure and time.
-
The test continues until the pressure drops by 175 kPa (25.4 psi) from the maximum pressure observed.[18]
-
The RPVOT result is the total time in minutes from the start of the test to the specified pressure drop.[17] A longer time indicates better oxidation stability.
3.5. Visualization:
Protocol 4: Determination of Wear Preventive Characteristics
4.1. Objective: To assess the ability of this compound to protect against wear under sliding contact conditions. This provides a preliminary evaluation of its anti-wear properties.[20]
4.2. Standard Method: ASTM D4172, Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[21]
4.3. Materials and Apparatus:
-
Four-Ball Wear Test Machine.
-
Steel test balls (AISI E-52100 steel).
-
Ball-pot assembly and locking ring.
-
Microscope for measuring wear scars (0.01 mm resolution).
-
Sample of this compound.
-
Solvents for cleaning (e.g., heptane).
4.4. Procedure:
-
Thoroughly clean four new steel balls, the ball pot, and the locking ring with solvent and allow them to dry.
-
Clamp three of the balls securely in the ball pot.
-
Pour the sample of this compound into the pot until the balls are fully submerged.
-
Place the fourth ball into the chuck of the motor-driven spindle.
-
Assemble the ball pot onto the test machine platform.
-
Apply the desired load. A common condition is 40 kgf (392 N).
-
Heat the sample to the test temperature, typically 75°C.[22]
-
Once the temperature is stable, start the motor and run the test at a specified speed (typically 1200 rpm) for a set duration (typically 60 minutes).[22]
-
At the end of the test, turn off the motor, remove the load, and stop the heating.
-
Remove the ball pot, discard the oil, and retrieve the three stationary balls.
-
Clean the three stationary balls with solvent.
-
Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter in millimeters. A smaller average diameter indicates better wear protection.[23]
4.5. Visualization:
References
- 1. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 2. kcklubricants.com.au [kcklubricants.com.au]
- 3. lubchem.com [lubchem.com]
- 4. s-oil7.com [s-oil7.com]
- 5. scribd.com [scribd.com]
- 6. PAO Oils - IKV Lubricants [ikvlubricants.com]
- 7. routledge.com [routledge.com]
- 8. store.astm.org [store.astm.org]
- 9. Base Oil Viscosity | Understanding Its Role In Lubricant Formulation | Work & Energy [workandenergy.com]
- 10. Base Oil Testing and Inspection [intertek.com]
- 11. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 12. ASTM D97 (Pour Point) – SPL [spllabs.com]
- 13. support.newgatesimms.com [support.newgatesimms.com]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 16. precisionlubrication.com [precisionlubrication.com]
- 17. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 18. biosynthetic.com [biosynthetic.com]
- 19. store.astm.org [store.astm.org]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 23. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
Application Note: 3,4,6-Trimethyloctane as an Internal Standard for Hydrocarbon Analysis
Introduction
Quantitative analysis of complex hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and industrial process streams, requires a high degree of accuracy and precision.[1][2][3] Gas chromatography (GC) is a primary technique for these analyses.[4] The use of an internal standard (IS) is a widely adopted method to improve the reliability of GC quantification.[4][5] An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and other potential experimental errors.[5][6][7] 3,4,6-Trimethyloctane, a branched alkane, serves as an excellent internal standard for the analysis of C9 to C14 hydrocarbons due to its chemical stability, distinct retention time, and structural similarity to many common analytes.
This document provides detailed application notes and a protocol for using this compound as an internal standard in the gas chromatographic analysis of hydrocarbon samples.
Physicochemical Properties of this compound
An ideal internal standard should be chemically similar to the analytes of interest but chromatographically well-resolved from them.[4][6][8] The properties of this compound make it suitable for this purpose.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [9][10] |
| Molecular Weight | 156.31 g/mol | [9][11] |
| Boiling Point | 179 °C | [11] |
| CAS Number | 62016-45-9 | [9] |
| Structure | Branched Alkane | [9] |
Applications
The primary application of this compound is as an internal standard in quantitative gas chromatography. Key selection criteria for an internal standard include being absent in the original sample, chemically inert, and having a retention time that does not overlap with analyte peaks.[4][8] this compound meets these criteria for many applications, including:
-
Petroleum and Fuel Analysis: Quantifying specific alkanes, cycloalkanes, and aromatic compounds in gasoline, diesel, and jet fuel.[1][2]
-
Environmental Monitoring: Measuring hydrocarbon contaminants in soil, water, and air samples.
-
Quality Control: Assessing the purity and composition of hydrocarbon-based industrial chemicals and solvents.
-
Drug Development: While less common, it can be used in the analysis of residual aliphatic hydrocarbon solvents in active pharmaceutical ingredients (APIs) or raw materials, provided it is not present in the process.
Experimental Workflow
The general workflow for using an internal standard involves preparing a stock solution, creating calibration standards, spiking the unknown samples, and analyzing all solutions by GC.
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Protocol: Quantification of Toluene (B28343) and n-Decane in a Solvent Mixture
This protocol describes the use of this compound as an internal standard for the quantification of toluene and n-decane in an unknown sample matrix using Gas Chromatography with a Flame Ionization Detector (GC-FID).
1. Materials and Reagents
-
This compound (IS, >99% purity)
-
Toluene (Analyte 1, >99% purity)
-
n-Decane (Analyte 2, >99% purity)
-
Hexane (B92381) (Solvent, HPLC grade)
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
GC vials with caps
2. Preparation of Stock Solutions
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Analyte Stock (1000 µg/mL each): Accurately weigh 10 mg of toluene and 10 mg of n-decane. Transfer both to the same 10 mL volumetric flask. Dissolve and bring to volume with hexane.
3. Preparation of Calibration Standards
-
Label five 10 mL volumetric flasks as CAL-1 to CAL-5.
-
Add 100 µL of the Internal Standard Stock solution to each flask. This results in a constant IS concentration of 10 µg/mL in each standard.
-
Add varying volumes of the Analyte Stock solution to the flasks as described in the table below.
-
Bring each flask to volume with hexane and mix thoroughly.
| Standard | Volume of Analyte Stock (µL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL-1 | 10 | 1 | 10 |
| CAL-2 | 50 | 5 | 10 |
| CAL-3 | 100 | 10 | 10 |
| CAL-4 | 250 | 25 | 10 |
| CAL-5 | 500 | 50 | 10 |
4. Preparation of Unknown Sample
-
Transfer 1 mL of the unknown sample into a 10 mL volumetric flask.
-
Add 100 µL of the Internal Standard Stock solution.
-
Bring the flask to volume with hexane and mix thoroughly. (Note: The dilution factor here is 1:10).
5. GC-FID Instrumentation and Conditions
-
Instrument: Agilent 8890 GC or equivalent
-
Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/Splitless, 250°C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, Constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes
-
-
Detector: FID, 280°C
6. Data Analysis
-
Calibration Curve:
-
For each calibration standard (CAL-1 to CAL-5), integrate the peak areas for toluene, n-decane, and this compound.
-
Calculate the Peak Area Ratio for each analyte: Area Ratio = (Analyte Peak Area) / (IS Peak Area).
-
Plot the Area Ratio (y-axis) against the corresponding Analyte Concentration (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.995 for a valid calibration.
-
-
Quantification of Unknown Sample:
-
Integrate the peak areas for the analytes and the internal standard in the chromatogram of the unknown sample.
-
Calculate the Peak Area Ratio for each analyte in the unknown sample.
-
Calculate the concentration in the diluted sample using the calibration curve equation: Concentration = (Area Ratio - c) / m.
-
Multiply the result by the dilution factor (10 in this protocol) to determine the final concentration in the original, undiluted sample.
-
Illustrative Data
The following table presents example data that could be obtained from the analysis described above. Retention times and response factors are illustrative.
| Compound | Retention Time (min) | Kovats Retention Index (non-polar) | Response Factor (Relative to IS) |
| Toluene | ~6.5 | 789 | 1.15 |
| This compound (IS) | ~10.2 | ~1080 | 1.00 |
| n-Decane | ~11.5 | 1000 | 0.95 |
Note: The Kovats Retention Index is a system-independent value that helps in compound identification by normalizing retention times to adjacent n-alkanes.[12][13]
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of mid-range hydrocarbons by gas chromatography. Its use effectively compensates for analytical variations, thereby improving the accuracy and precision of results.[5] The protocol provided herein offers a standardized methodology that can be adapted by researchers and scientists for various applications, from petrochemical quality control to environmental analysis.
References
- 1. agilent.com [agilent.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. agilent.com [agilent.com]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chemicalbook.com]
- 11. This compound [m.chemicalbook.com]
- 12. Kovats retention index - Wikipedia [en.wikipedia.org]
- 13. lotusinstruments.com [lotusinstruments.com]
Application Note: Chiral Derivatization for the Improved Gas Chromatographic Analysis of 3,4,6-Trimethyloctane Stereoisomers via a Functionalized Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile organic compounds. Branched-chain alkanes, such as 3,4,6-trimethyloctane, are inherently suitable for GC due to their volatility and thermal stability. However, a significant analytical challenge arises from the presence of multiple chiral centers within their structures. This compound possesses two chiral carbons (at C4 and C6), resulting in four possible stereoisomers. These enantiomers and diastereomers often exhibit identical or nearly identical physicochemical properties, making their separation on standard achiral GC columns extremely difficult.
Direct chemical derivatization of a saturated alkane is generally not feasible under standard analytical conditions due to the inertness of C-H bonds.[1][2] Common derivatization techniques such as silylation, acylation, or alkylation target active hydrogens in functional groups like alcohols, amines, or acids, which are absent in alkanes.[3] Therefore, to improve the GC analysis and enable the separation of stereoisomers, two main strategies can be employed: the use of a specialized chiral GC column[4][5] or the chemical derivatization of a functionalized analog of the target molecule.
This application note details a protocol for the latter strategy, focusing on a model compound, 3,4,6-trimethyloctan-1-ol . This closely related structure contains a primary alcohol group, which can be readily derivatized. By reacting this chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers possess different physical properties and, consequently, different retention times, allowing for their baseline separation and quantification on a standard achiral GC column.[6] This approach provides a robust method for determining the enantiomeric purity of complex chiral molecules.
Principle of Chiral Derivatization
The core principle involves the conversion of a pair of enantiomers, which are difficult to separate, into a pair of diastereomers, which are separable by standard chromatography. The reaction of a racemic alcohol (containing both R and S enantiomers) with a single enantiomer of a chiral derivatizing agent (e.g., an R-CDA) produces two distinct diastereomeric products (R,R and S,R). These diastereomers have different spatial arrangements and intermolecular interactions, leading to differential partitioning with the GC stationary phase and enabling their separation.
Experimental Protocol
Objective
To derivatize a stereoisomeric mixture of 3,4,6-trimethyloctan-1-ol with a chiral trifluoroacetyl agent to form diastereomeric esters, enabling their separation and quantification by gas chromatography-mass spectrometry (GC-MS) on a standard achiral column.
Materials and Reagents
-
Analyte: 3,4,6-trimethyloctan-1-ol (stereoisomeric mixture)
-
Chiral Derivatizing Agent (CDA): (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous, GC grade
-
Base Catalyst: Pyridine (B92270), anhydrous
-
Quenching Solution: 1 M Hydrochloric Acid (HCl)
-
Drying Agent: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Internal Standard (IS): n-Dodecane or similar n-alkane
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler Vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Procedure
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the 3,4,6-trimethyloctan-1-ol mixture in anhydrous dichloromethane.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., n-dodecane) in anhydrous dichloromethane.
-
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 100 µL of the 3,4,6-trimethyloctan-1-ol stock solution.
-
Add 10 µL of the internal standard stock solution.
-
Add 20 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Add 50 µL of a 10 mg/mL solution of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride in anhydrous dichloromethane.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in a heating block at 60°C for 30 minutes.
-
-
Sample Work-up:
-
Cool the vial to room temperature.
-
Add 500 µL of 1 M HCl to the vial to quench the reaction and remove excess pyridine. Vortex for 1 minute.
-
Allow the layers to separate. The top organic layer contains the derivatized product.
-
Carefully transfer the top organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic solution to a new autosampler vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final solution into the GC-MS system.
-
GC Conditions:
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.
-
-
Data Presentation
The derivatization allows for the separation of the stereoisomers of 3,4,6-trimethyloctan-1-ol as their diastereomeric ester derivatives. The following table presents hypothetical quantitative data obtained from the GC-MS analysis.
Table 1: Hypothetical GC-MS Data for Diastereomeric Derivatives of 3,4,6-trimethyloctan-1-ol
| Diastereomer | Retention Time (min) | Peak Area | % of Total Area |
| Diastereomer 1 | 18.54 | 45,120 | 49.8 |
| Diastereomer 2 | 18.92 | 45,480 | 50.2 |
| Internal Standard | 15.21 | 98,500 | - |
Note: The nearly 50:50 ratio suggests the starting material was a racemic mixture.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the derivatization and analysis process.
Caption: Workflow for chiral derivatization and GC-MS analysis.
Conclusion
While direct derivatization of the inert alkane this compound is not a standard analytical approach, this application note demonstrates a robust and effective strategy for the improved GC analysis of its stereoisomers through a functionalized analog. By converting the enantiomers of 3,4,6-trimethyloctan-1-ol into diastereomers, baseline separation can be achieved on a standard achiral GC column.[6] This method provides high resolution and allows for accurate quantification, making it a valuable tool for researchers in pharmaceutical development, natural product chemistry, and quality control where enantiomeric purity is critical.
References
- 1. Homogeneous catalytic C(sp 3 )–H functionalization of gaseous alkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04073A [pubs.rsc.org]
- 2. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Branched Alkanes
Welcome to the technical support center for the synthesis of asymmetric branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.
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Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of asymmetric branched alkanes?
A1: The main challenges in synthesizing asymmetric branched alkanes include:
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Stereoselectivity: Achieving high enantiomeric or diastereomeric excess to obtain the desired stereoisomer.[1]
-
Regioselectivity: Controlling the position of functionalization or bond formation in complex molecules.[2]
-
Inertness of Alkanes: The low reactivity of C-H bonds in alkanes makes their direct functionalization difficult.[3]
-
Purification: Separating the desired chiral alkane from reaction byproducts and other stereoisomers can be challenging due to their similar physical properties.[4]
-
Catalyst Selection and Optimization: Identifying the right catalyst and reaction conditions for a specific substrate is often an empirical process.[1]
Q2: Which synthetic strategies are most common for accessing asymmetric branched alkanes?
A2: The most prevalent methods include:
-
Asymmetric Hydrogenation of Prochiral Alkenes: This is a well-established method that uses chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) to deliver hydrogen across a double bond in a stereocontrolled manner.[5]
-
Enantioselective C-H Functionalization: This modern approach involves the direct insertion of a carbene or nitrene into a C-H bond, guided by a chiral catalyst, typically based on rhodium or iridium.
-
Grignard Reactions with Chiral Auxiliaries or Catalysts: The addition of Grignard reagents to carbonyl compounds to create chiral alcohol precursors, which can then be deoxygenated to the corresponding alkane.[6]
Q3: How can I improve the diastereoselectivity of my reaction?
A3: Improving diastereoselectivity often involves a systematic optimization of reaction parameters:
-
Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[7]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of diastereomeric transition states.[8]
-
Lewis Acid/Catalyst: The choice and purity of the Lewis acid or catalyst are critical. Screening different catalysts can lead to significant improvements.[9]
-
Rate of Addition: Slow, dropwise addition of reagents can help maintain optimal reaction conditions and improve selectivity.[9]
-
Substrate Control: The geometry of the starting material can directly influence the stereochemical outcome.[7]
Q4: What are the best methods for purifying chiral alkanes?
A4: Due to the nonpolar nature of alkanes, purification can be challenging. The most effective techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to separate enantiomers. Polysaccharide-based columns are often a good starting point.[10]
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC, making it suitable for both analytical and preparative scale purification.[11][12]
-
Chiral Gas Chromatography (GC): An effective method for volatile chiral alkanes, using a capillary column coated with a chiral stationary phase.
Troubleshooting Guides
Asymmetric Hydrogenation of Prochiral Alkenes
Problem: Low or Inconsistent Enantioselectivity (ee)
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Q&A Troubleshooting: Asymmetric Hydrogenation
-
Q: My reaction is very slow or stalls completely. What should I check?
-
A: First, check for catalyst deactivation. Many hydrogenation catalysts are sensitive to air and moisture. Ensure you are using a fresh, active catalyst and maintaining a strict inert atmosphere.[13] Impurities in the substrate or solvent, such as sulfur or coordinating functional groups, can act as catalyst poisons.[13] Also, verify the hydrogen pressure and ensure there are no leaks in your system.
-
-
Q: I'm getting a mixture of olefin isomers after the reaction. Why is this happening?
-
A: Some catalysts, particularly iridium-based systems, can cause olefin isomerization during the hydrogenation process. If this is undesirable, you may need to screen different catalysts or ligands. In some cases, this can be advantageous, as isomeric mixtures of alkenes can be hydrogenated to yield the same major enantiomer in a process known as enantioconvergent hydrogenation.
-
Quantitative Data: Asymmetric Hydrogenation of Trisubstituted Alkenes
| Catalyst Type | Substrate Type | Yield (%) | ee (%) | Reference |
| Ir-N,P Complexes | Conjugated Enones | 85-98 | 88-99 | [14] |
| Rh-Diphosphine | (Acylamino)acrylates | >95 | >95 | [5] |
| Ru-Diamine | Heteroaromatic Compounds | up to 99 | up to 99 | [5] |
Rhodium-Catalyzed Asymmetric C-H Functionalization
Problem: Low Yield and/or Poor Diastereoselectivity
Achieving high yields and selectivity in C-H functionalization requires careful control over several experimental variables.
Q&A Troubleshooting: C-H Functionalization
-
Q: My reaction is producing a significant amount of byproduct from diazo decomposition.
-
A: This often indicates that the rate of diazo addition is too fast. The concentration of the diazo compound in the reaction mixture should be kept low to favor the desired C-H insertion over side reactions like dimerization. Use a syringe pump for slow and controlled addition.
-
-
Q: I am observing amination at an undesired C-H bond (poor regioselectivity). How can I improve this?
-
A: Regioselectivity in Rh-catalyzed C-H amination is influenced by both steric and electronic factors. Changing the chiral ligand on the rhodium catalyst can alter the shape of the catalytic pocket and influence which C-H bond is most accessible. Additionally, modifying the directing group on the substrate can also steer the reaction to a different position.[15]
-
Grignard Reaction for Chiral Alcohol Precursors
Problem: Low Yield of the Desired Chiral Alcohol
Grignard reactions are powerful but sensitive to reaction conditions, and several side reactions can compete with the desired nucleophilic addition.
Common Side Reactions and Solutions
| Side Reaction | Cause | Solution | Reference |
| Enolization | The Grignard reagent acts as a base, deprotonating the α-carbon of the carbonyl compound. | Use a less sterically hindered Grignard reagent. Add the carbonyl compound to the Grignard reagent at low temperature. | [16] |
| Reduction | The Grignard reagent transfers a β-hydride to the carbonyl carbon, reducing it to an alcohol. | Use a Grignard reagent without β-hydrogens if possible. Use a different organometallic reagent (e.g., organolithium). | [16] |
| Wurtz Coupling | The Grignard reagent couples with the starting alkyl halide. | Ensure slow addition of the alkyl halide during Grignard reagent formation. Use a slight excess of magnesium. | [17] |
| Reaction with Water | Traces of water in the solvent or on glassware will quench the Grignard reagent. | Use flame-dried glassware and anhydrous solvents. | [16] |
Q&A Troubleshooting: Grignard Reactions
-
Q: My Grignard reaction is not initiating. What should I do?
-
A: Ensure your magnesium turnings are fresh and activated. You can crush them gently under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used to initiate the reaction.
-
-
Q: I am forming a tertiary alcohol when reacting an ester with a Grignard reagent, but I want to isolate the ketone intermediate.
-
A: The ketone intermediate is typically more reactive than the starting ester, leading to a second addition of the Grignard reagent.[18][19] To isolate the ketone, you can try using a less reactive organometallic reagent, such as an organocadmium or Gilman reagent, or perform the reaction at a very low temperature with slow addition of the Grignard reagent.
-
Purification and Analysis of Chiral Alkanes
Problem: Poor Separation of Enantiomers by Chiral HPLC/SFC
Achieving baseline separation of enantiomers is crucial for accurate determination of enantiomeric excess and for preparative purification.
Q&A Troubleshooting: Purification and Analysis
-
Q: I'm observing peak tailing for my basic/acidic analytes during chiral HPLC.
-
A: Peak tailing is often caused by secondary interactions with the silica (B1680970) support of the stationary phase. For basic compounds, add a small amount of a basic modifier like diethylamine (B46881) (DEA) (typically 0.1%) to the mobile phase.[10] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape.[10]
-
-
Q: How can I confirm the elution order of the enantiomers?
-
A: The elution order must be confirmed experimentally. This can be done by injecting a non-racemic sample of a known enantiomer or by collecting the separated fractions and analyzing them using a technique that can determine the absolute configuration, such as optical rotation or circular dichroism.
-
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Trisubstituted Alkene
This protocol outlines a general procedure for the iridium-catalyzed asymmetric hydrogenation of a trisubstituted alkene.
-
Catalyst Preparation: In a glovebox, a vial is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a phosphine-thiazole ligand) in a 1:2.2 molar ratio. Anhydrous, degassed dichloromethane (B109758) (DCM) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: A separate flame-dried Schlenk flask is charged with the trisubstituted alkene substrate (1.0 equiv) and the desired amount of catalyst (e.g., 1 mol%). The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
Hydrogenation: The flask is purged with hydrogen gas three times. The reaction mixture is then stirred under a hydrogen atmosphere (typically 50 bar) at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion (monitored by GC or TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral alkane.
-
Analysis: The enantiomeric excess is determined by chiral GC or SFC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric C-H Functionalization
This protocol provides a general method for the rhodium-catalyzed enantioselective C-H functionalization of an alkane with a diazo compound.
-
Catalyst Formation: In a glovebox, a Schlenk tube is charged with the rhodium(II) catalyst (e.g., Rh₂(OAc)₄) and the chiral ligand. Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: The alkane substrate is added to the flask. The diazo compound, dissolved in a small amount of dichloromethane, is drawn into a syringe.
-
Reaction Execution: The syringe containing the diazo compound is placed in a syringe pump. The solution is added slowly to the reaction mixture over a period of 4-8 hours at 40°C. The reaction is stirred for an additional 12 hours after the addition is complete.
-
Workup and Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the functionalized chiral alkane.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or SFC.
Protocol 3: Chiral SFC for Purification of Alkane Enantiomers
This protocol describes a general approach for the preparative separation of alkane enantiomers using SFC.
-
Column Selection and Equilibration: A suitable chiral stationary phase (e.g., a polysaccharide-based column) is installed in the SFC system. The system is equilibrated with the mobile phase, typically a mixture of supercritical CO₂ and a polar organic modifier like methanol (B129727) or ethanol, at a constant flow rate and back pressure.
-
Method Development (Analytical Scale): A small amount of the racemic alkane is injected to determine the retention times and resolution of the enantiomers. The percentage of the organic modifier is adjusted to optimize the separation.
-
Scale-Up to Preparative SFC: Once optimal analytical conditions are found, the method is scaled up to a larger diameter preparative column. The flow rate and sample loading are increased proportionally.
-
Fraction Collection: The eluent corresponding to each enantiomeric peak is collected in separate fractions.
-
Solvent Removal and Analysis: The collected fractions are concentrated by evaporating the organic modifier. The CO₂ evaporates upon depressurization. The enantiomeric purity of each fraction is confirmed by analytical chiral SFC or HPLC.
References
- 1. article.scirea.org [article.scirea.org]
- 2. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. leah4sci.com [leah4sci.com]
Technical Support Center: Troubleshooting GC Peak Tailing for 3,4,6-Trimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Gas Chromatography (GC) peak tailing, specifically for the branched alkane 3,4,6-trimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What is GC peak tailing and why is it a problem for the analysis of this compound?
In an ideal GC analysis, the peaks in your chromatogram should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the back half of the peak is broader than the front half. This is problematic because it can reduce the resolution between closely eluting compounds, and it can also make the integration of the peak area less accurate and reproducible, which is critical for quantitative analysis.[1][2]
Q2: What are the primary causes of peak tailing in the GC analysis of a non-polar compound like this compound?
For a non-polar hydrocarbon such as this compound, peak tailing is typically caused by one of two main issues:
-
Flow Path Disruptions: These are physical issues in the GC system that disrupt the flow of the carrier gas. This can include things like dead volumes or turbulence in the flow path.[1][3]
-
Active Sites: These are locations within the GC system that can interact with the analyte, causing some molecules to be retained longer than others. Even for a non-polar compound, active sites in the liner or on the column can lead to peak tailing.[1]
Q3: How can I tell if the peak tailing I'm seeing is due to a flow path disruption or active sites?
A good first step is to examine your chromatogram.[4]
-
If most or all of your peaks are tailing , the cause is likely a disruption in the flow path that is affecting all compounds.[1][4]
-
If only the peak for this compound or a few other specific compounds are tailing , the issue is more likely related to chemical interactions with active sites in the system.[1][4]
Troubleshooting Guides
Guide 1: All Peaks are Tailing
If all the peaks in your chromatogram are showing signs of tailing, this points to a system-wide issue. Follow these steps to diagnose and resolve the problem.
Question: All of my peaks, including the solvent peak, are tailing. What should I check first?
Answer: When all peaks exhibit tailing, the issue is most likely related to a physical problem in the GC system. Here are the most common causes and their solutions:
-
Improper Column Installation: The GC column may be installed too high or too low in the inlet, creating a "dead volume" where the sample can be disturbed.[1] Re-install the column according to the manufacturer's instructions for your specific instrument.
-
Poor Column Cut: A ragged or uneven cut at the end of the column can create turbulence in the carrier gas flow.[1][2] You should trim the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.[5]
-
System Leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow of the carrier gas. Perform a leak check of your system.
-
Low Split Ratio: In a split injection, a split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction. You may need to increase your split vent flow rate.[6]
Guide 2: Only the this compound Peak is Tailing
If you observe peak tailing for only your target analyte, this compound, or a select few compounds, the problem is likely due to interactions between the analyte and the GC system.
Question: Only my this compound peak is tailing. What could be the cause?
Answer: When only specific peaks are tailing, the cause is usually chemical in nature. Here’s what to look for:
-
Contaminated Inlet Liner: The glass liner in the GC inlet can become contaminated with residue from previous injections. These residues can act as active sites. Replacing the inlet liner with a new, deactivated one is a common and effective solution.
-
Column Contamination: The front end of the GC column can become contaminated over time. Trimming 10-20 cm from the front of the column can often resolve this issue.[2]
-
Sample Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try diluting your sample and injecting it again.[2]
Data Presentation
The following table summarizes how different GC parameters can influence peak shape. This can be a useful reference during your troubleshooting process.
| Parameter | Effect of Sub-Optimal Setting on Peak Shape | Recommended Action |
| Injection Volume | Too high a volume can lead to column overload and peak fronting or tailing.[7] | Reduce the injection volume or dilute the sample. |
| Split Ratio | Too low a split ratio can cause inefficient sample transfer and peak tailing.[6] | Increase the split ratio. |
| Initial Oven Temperature | If the initial oven temperature is too high, it can cause broad or split peaks.[2] | Set the initial oven temperature at least 20°C below the boiling point of the solvent.[2] |
| Carrier Gas Flow Rate | A flow rate that is too low can lead to broader peaks due to increased diffusion. | Optimize the carrier gas flow rate for your column dimensions. |
Experimental Protocols
Protocol 1: Inlet Liner and Septum Replacement
This protocol outlines the standard procedure for replacing the inlet liner and septum, which is a common first step in troubleshooting peak tailing.
Materials:
-
New, deactivated inlet liner
-
New septum
-
Forceps
-
Wrenches for inlet fittings
Procedure:
-
Cool Down the Inlet: Ensure the GC inlet is at a safe temperature (below 50°C) before handling.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the retaining nut at the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut.
-
Access the Liner: Following your instrument's manual, remove the necessary fittings to access the inlet liner.
-
Remove the Old Liner: Carefully remove the old liner using forceps, paying attention to its orientation.
-
Install the New Liner: Place a new, deactivated liner in the same orientation as the old one.
-
Reassemble the Inlet: Reassemble the inlet, making sure all connections are secure.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the inlet fittings.
-
Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.
Mandatory Visualization
Caption: Troubleshooting workflow for GC peak tailing.
Caption: Analyte interaction with active sites leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. How To Identify Peaks in Gas Chromatography - Blogs - News [alwsci.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
Technical Support Center: Optimization of GC Column Selection for Trimethyloctane Isomers
Welcome to the Technical Support Center for the optimization of Gas Chromatography (GC) column selection for the analysis of trimethyloctane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for resolving common challenges encountered during the chromatographic separation of these complex branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful separation of trimethyloctane isomers?
A1: The selection of the GC column's stationary phase is the most critical factor.[1] For non-polar analytes like trimethyloctane isomers, a non-polar stationary phase is the most suitable choice, operating on the principle of "like dissolves like."[1] The elution order of these isomers will generally follow their boiling points.
Q2: Which specific stationary phases are recommended for trimethyloctane isomer analysis?
A2: Non-polar stationary phases are ideal for separating alkane isomers. The most commonly used and effective phases include:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1): This is a widely used, robust, and non-polar phase that separates compounds primarily based on their boiling points.
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms): This phase is slightly more polar than 100% dimethylpolysiloxane and can offer different selectivity for closely eluting isomers.
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of trimethyloctane isomers?
A3: Column dimensions play a crucial role in achieving the desired resolution:
-
Length: A longer column increases the number of theoretical plates, which generally leads to better resolution of closely eluting isomers. Doubling the column length can increase resolution by about 40%.
-
Internal Diameter (ID): A smaller ID column provides higher efficiency and narrower peaks, which improves resolution.
-
Film Thickness: A thicker film increases retention and can be beneficial for separating volatile isomers. However, for high-boiling point isomers like trimethyloctanes, a thinner film is often preferred to avoid excessively long analysis times and potential peak broadening.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of trimethyloctane isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
-
Shoulders on peaks, indicating the presence of unresolved compounds.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | Ensure you are using a non-polar stationary phase such as 100% dimethylpolysiloxane (DB-1) or 5% phenyl-95% dimethylpolysiloxane (DB-5). If co-elution persists, switching between these two phases may alter selectivity and improve separation. |
| Suboptimal Oven Temperature Program | A temperature ramp that is too fast can lead to co-elution.[1] Try a slower ramp rate (e.g., 2-5 °C/min) to allow for better interaction between the isomers and the stationary phase. An initial oven temperature that is too high can also negatively impact separation. |
| Incorrect Carrier Gas Flow Rate | An excessively high or low flow rate can reduce column efficiency. Optimize the flow rate for your column dimensions and carrier gas (Helium is commonly used). |
| Insufficient Column Length | If optimizing other parameters fails, consider using a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates and enhance resolution. |
Logical Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor resolution of trimethyloctane isomers.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending to the right.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | Trimethyloctane isomers are generally not highly active, but issues can arise from a contaminated system. Clean or replace the injector liner and ensure the column is properly conditioned. Using a deactivated liner can also help. |
| Column Overloading | Injecting too much sample can lead to peak tailing. Try diluting the sample or using a split injection with a higher split ratio. |
| Inlet Temperature Too Low | A low inlet temperature can cause slow sample vaporization, leading to band broadening and tailing. Ensure the inlet temperature is appropriate for the boiling points of trimethyloctane isomers. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for the same isomer vary between runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Leaks in the System | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Fluctuations in Oven Temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Inconsistent Carrier Gas Flow | Verify that the carrier gas pressure and flow are stable and accurately controlled. |
Experimental Protocols
High-Resolution GC-MS for the Separation of Trimethyloctane Isomers
This protocol provides a starting point for developing a method for the separation and identification of trimethyloctane isomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
GC Column:
-
Option 1 (Recommended starting point): 100% Dimethylpolysiloxane (e.g., Agilent J&W DB-1), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Option 2 (Alternative selectivity): 5% Phenyl-95% Dimethylpolysiloxane (e.g., Agilent J&W DB-5), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium (99.999% purity).
-
Sample Solvent: n-Hexane or Pentane (GC grade).
-
Standards: A mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats Retention Indices.
2. GC-MS Operating Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 40 °C, hold for 2 min; Ramp: 5 °C/min to 200 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-300 |
Experimental Workflow Diagram:
Caption: Workflow for the GC-MS analysis of trimethyloctane isomers.
Data Presentation
The following table provides a hypothetical comparison of two common non-polar columns for the separation of trimethyloctane isomers. Actual results may vary depending on the specific instrument and conditions. The Kovats Retention Index (RI) is a useful tool for identifying hydrocarbon isomers.
Table 1: Hypothetical Performance Comparison of GC Columns for Trimethyloctane Isomer Separation
| Isomer | Boiling Point (°C) | Kovats RI on DB-1 (100% Dimethylpolysiloxane) | Kovats RI on DB-5 (5% Phenyl-95% Dimethylpolysiloxane) |
| 2,2,3-Trimethyloctane | ~175 | 1045 | 1055 |
| 2,2,4-Trimethyloctane | ~173 | 1048 | 1058 |
| 2,3,4-Trimethyloctane | ~178 | 1060 | 1070 |
| n-Undecane (C11) | 196 | 1100 | 1100 |
Note: Kovats Retention Indices are calculated relative to n-alkanes and are valuable for comparing results across different systems.
This technical support center provides a foundational guide for optimizing the GC separation of trimethyloctane isomers. For further refinement, it is recommended to consult application-specific literature and perform systematic method development.
References
Technical Support Center: Improving Resolution of 3,4,6-Trimethyloctane Isomers in GC
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving the isomers of 3,4,6-trimethyloctane using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound has three chiral centers, leading to the possibility of multiple diastereomers and enantiomers. These isomers often have very similar boiling points and polarities, making their separation by conventional GC challenging. The primary difficulties are co-elution of diastereomers on standard non-polar columns and the need for a chiral stationary phase to resolve enantiomeric pairs.
Q2: Which type of GC column is best for separating the diastereomers of this compound?
A2: For the separation of diastereomers of branched alkanes like this compound, a non-polar stationary phase is recommended.[1] The elution order is primarily based on boiling points, with more compact, highly branched isomers typically eluting earlier. A high-efficiency capillary column with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase is a suitable choice.
Q3: How can I separate the enantiomers of this compound?
A3: To separate enantiomers, a chiral stationary phase (CSP) is necessary.[2][3] Cyclodextrin-based columns, particularly those with β-cyclodextrin derivatives, are effective for the enantioselective separation of a wide range of chiral compounds, including hydrocarbons.[2][4] These columns form transient diastereomeric complexes with the enantiomers, leading to different retention times.[1]
Q4: What is the role of the temperature program in resolving these isomers?
A4: The oven temperature program is a critical parameter for separating closely eluting isomers. A slow temperature ramp rate increases the interaction of the analytes with the stationary phase, which can enhance resolution.[5] However, an excessively slow ramp can lead to peak broadening. Therefore, optimizing the ramp rate is crucial for achieving baseline separation.
Q5: How can I confirm the identity of the separated isomers?
A5: Peak identification can be challenging due to the lack of commercially available standards for all isomers. The use of Kovats retention indices (RI) is a reliable method for comparing retention data across different GC systems and conditions.[6] By running a series of n-alkanes, you can calculate the RI for each isomer peak and compare it to literature values or databases if available. Coupling the GC to a mass spectrometer (GC-MS) provides structural information from the fragmentation patterns, aiding in the identification of diastereomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound isomers.
Problem: Poor or No Resolution of Diastereomers
Symptoms:
-
A single broad peak is observed.
-
Peaks are heavily overlapped with no baseline separation.
Possible Causes and Solutions:
| Possible Cause | Solution | Comments |
| Inappropriate Stationary Phase | Use a non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-polysiloxane). | Diastereomers of alkanes are best separated based on boiling point differences on a non-polar phase. |
| Suboptimal Temperature Program | Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min). A slower ramp increases the interaction time with the stationary phase, improving separation.[5] | Start with a low initial oven temperature to ensure good focusing of the analytes at the head of the column. |
| Insufficient Column Efficiency | Increase the column length (e.g., from 30 m to 60 m) or decrease the internal diameter (e.g., from 0.25 mm to 0.18 mm). | Longer and narrower columns provide more theoretical plates, leading to better resolution, but will also increase analysis time. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas (Helium or Hydrogen) flow rate to its optimal linear velocity for the column dimensions. | Operating at the optimal flow rate minimizes peak broadening and maximizes efficiency. |
Problem: Co-elution of Enantiomers
Symptoms:
-
Peaks corresponding to diastereomers are resolved, but enantiomeric pairs elute as single peaks.
Possible Causes and Solutions:
| Possible Cause | Solution | Comments |
| Achiral Stationary Phase | A chiral stationary phase is essential for separating enantiomers. Use a column with a cyclodextrin-based chiral selector.[2][3] | Common choices include derivatives of β-cyclodextrin. |
| Unsuitable Chiral Stationary Phase | Not all chiral columns are effective for all enantiomers. Test different cyclodextrin (B1172386) derivatives (e.g., permethylated, acetylated) to find the one with the best selectivity for your isomers. | The interaction between the analyte and the chiral selector is highly specific. |
| Temperature Too High | Enantioselective interactions are often temperature-dependent and can decrease at higher temperatures. Optimize the temperature program, often requiring lower elution temperatures to enhance chiral recognition. | A lower temperature may increase analysis time but is often necessary for chiral separations. |
Experimental Protocols
Protocol 1: Separation of this compound Diastereomers
This method provides a starting point for the separation of diastereomers on a standard non-polar column.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent with FID |
| Column | DB-1 (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL (sample diluted in hexane) |
| Oven Program | Initial: 40 °C, hold for 5 min; Ramp: 2 °C/min to 150 °C, hold for 10 min |
| Detector Temperature | 280 °C (FID) |
Protocol 2: Chiral Separation of this compound Enantiomers
This protocol is a starting point for resolving the enantiomers of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent with FID |
| Column | Astec CHIRALDEX B-DM (permethylated β-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Hydrogen, constant flow at 1.5 mL/min |
| Inlet Temperature | 220 °C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL (sample diluted in hexane) |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 1 °C/min to 120 °C, hold for 20 min |
| Detector Temperature | 250 °C (FID) |
Quantitative Data Summary
Table 1: Expected Retention and Resolution on Different Stationary Phases
| Isomer Type | Stationary Phase | Expected Retention Index (RI) | Expected Resolution (Rs) | Notes |
| Diastereomers | DB-1 (Non-polar) | 1050 - 1080 | > 1.5 (with optimized conditions) | Elution order is primarily based on boiling point. More compact isomers elute earlier. |
| Enantiomers | DB-1 (Non-polar) | 1050 - 1080 | 0 | Enantiomers will co-elute on an achiral column. |
| Enantiomers | CHIRALDEX B-DM (Chiral) | 1100 - 1150 (RI can differ on polar phases) | > 1.2 (for some enantiomeric pairs) | Chiral recognition is required for separation. Resolution is highly dependent on the specific isomer and GC conditions. |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.
Caption: A generalized experimental workflow for the GC analysis of this compound isomers.
References
Technical Support Center: Interpreting Complex NMR Spectra of 3,4,6-Trimethyloctane
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of complex NMR spectra, specifically for highly branched alkanes like 3,4,6-trimethyloctane. The presence of multiple stereocenters and the resulting diastereomers often leads to spectra that are difficult to analyze. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.
Troubleshooting Guides and FAQs
Q1: Why does the 1H NMR spectrum of my this compound sample show many more signals than expected?
A1: The primary reason for a highly complex 1H NMR spectrum of this compound is the presence of multiple diastereomers. The molecule has three chiral centers (at carbons 3, 4, and 6), which can result in up to eight stereoisomers (four pairs of enantiomers). Each diastereomer is a unique chemical entity and will have its own distinct set of NMR signals. If your synthesis produces a mixture of these diastereomers, the resulting spectrum will be a superposition of the spectra of all the isomers present, leading to a large number of overlapping peaks.
Q2: I am having trouble assigning the proton signals in the 0.8-1.0 ppm region. How can I differentiate between the various methyl groups?
A2: The methyl region in the 1H NMR spectrum of this compound is expected to be crowded. Here’s a systematic approach to assignment:
-
Identify the terminal methyl groups: The methyl groups at the ends of the octane (B31449) chain (C1 and C8) will appear as triplets due to coupling with the adjacent methylene (B1212753) (CH2) groups.
-
Identify the methyl groups on the chiral centers: The methyl groups attached to the chiral centers (C3, C4, and C6) will each appear as a doublet due to coupling with the single methine (CH) proton on the respective carbon.
-
Use 2D NMR techniques: To definitively assign these signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This will show correlations between coupled protons. For example, you can trace the connectivity from the methine protons to their attached methyl doublets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the carbon signals in the 13C NMR spectrum, you can assign the attached proton signals.
-
Q3: The methylene (CH2) signals in my spectrum are not simple multiplets. Why do they look so complex?
A3: The complexity of the methylene signals arises from a phenomenon called diastereotopicity . In a chiral molecule like this compound, the two protons on a methylene group are often in different chemical environments. This is because their spatial relationship to the nearby chiral centers is different. As a result, these diastereotopic protons are non-equivalent and will have different chemical shifts. They will also couple to each other (geminal coupling) and to the protons on adjacent carbons, resulting in complex multiplets (often appearing as a pair of doublet of doublets or more complex patterns).
Q4: My 13C NMR spectrum also shows more than the 11 signals I predicted. What is the cause of this?
A4: Similar to the 1H NMR spectrum, the presence of multiple diastereomers is the most likely reason for observing more than 11 signals in the 13C NMR spectrum. Each diastereomer will have its own set of 11 unique carbon signals. The chemical shift differences between the carbons of different diastereomers might be small, leading to closely spaced peaks or clusters of signals for each carbon position.
Q5: How can I confirm the presence of diastereomers in my sample?
A5: Besides NMR, other analytical techniques can help confirm the presence of diastereomers:
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase: This is a powerful technique for separating diastereomers and enantiomers.
-
Gas Chromatography (GC) with a chiral column: Similar to HPLC, this can be used to separate volatile stereoisomers.
-
Advanced NMR techniques: Acquiring NMR data at a higher magnetic field strength can improve signal dispersion and help resolve overlapping peaks, making the presence of multiple species more apparent.
Data Presentation
Table 1: Predicted 1H NMR Data for a Single Diastereomer of this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling to |
| C1-H3 | ~0.8 - 0.9 | Triplet | C2-H2 |
| C8-H3 | ~0.8 - 0.9 | Triplet | C7-H2 |
| C9-H3 | ~0.85 - 0.95 | Doublet | C3-H |
| C10-H3 | ~0.85 - 0.95 | Doublet | C4-H |
| C11-H3 | ~0.85 - 0.95 | Doublet | C6-H |
| C2-H2 | ~1.2 - 1.4 | Multiplet (Diastereotopic) | C1-H3, C3-H |
| C5-H2 | ~1.1 - 1.3 | Multiplet (Diastereotopic) | C4-H, C6-H |
| C7-H2 | ~1.2 - 1.4 | Multiplet (Diastereotopic) | C6-H, C8-H3 |
| C3-H | ~1.5 - 1.8 | Multiplet | C2-H2, C4-H, C9-H3 |
| C4-H | ~1.6 - 1.9 | Multiplet | C3-H, C5-H2, C10-H3 |
| C6-H | ~1.5 - 1.8 | Multiplet | C5-H2, C7-H2, C11-H3 |
Table 2: Predicted 13C NMR Data for a Single Diastereomer of this compound
| Carbon Position | Predicted Chemical Shift (ppm) | Carbon Type |
| C1, C8, C9, C10, C11 | ~10 - 25 | Methyl (CH3) |
| C2, C5, C7 | ~25 - 40 | Methylene (CH2) |
| C3, C4, C6 | ~30 - 45 | Methine (CH) |
Experimental Protocols
Protocol for Acquiring 1H and 13C NMR Spectra of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for concentration)
-
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. Typical parameters are:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (13C is less sensitive)
-
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are too complex for interpretation, acquire 2D NMR spectra such as COSY and HSQC using standard instrument parameters.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting complex NMR spectra of chiral molecules like this compound.
overcoming matrix effects in the analysis of 3,4,6-trimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3,4,6-trimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and solutions?
Answer:
Poor peak shape for volatile, non-polar compounds like this compound is often related to issues in the GC system or sample introduction.
Possible Causes and Troubleshooting Steps:
| Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | - Solution: Deactivate the inlet liner with a silylation agent or use a pre-deactivated liner. Trim the first few centimeters of the column to remove active sites. Consider using an ultra-inert column. |
| Column Overloading | - Solution: Reduce the injection volume or dilute the sample. Use a split injection instead of splitless if the concentration is high. |
| Improper Injection Technique | - Solution: Optimize the injection speed and temperature. For splitless injection, ensure the initial oven temperature is low enough to allow for solvent trapping. |
| Contamination | - Solution: Bake out the column at a high temperature (within its specified limit). Clean the injector port and replace the septum and liner. |
Issue 2: Low or No Analyte Signal
Question: I am not detecting a signal for this compound, or the signal is much lower than expected. How can I troubleshoot this?
Answer:
A weak or absent signal can stem from sample preparation inefficiencies, matrix-induced signal suppression, or instrument problems.
Possible Causes and Troubleshooting Steps:
| Cause | Troubleshooting Steps |
| Inefficient Extraction/Sample Preparation | - Solution: Optimize the sample preparation method. For volatile compounds in biological matrices, headspace (HS) or solid-phase microextraction (SPME) are often preferred. See the detailed protocols in the FAQ section. |
| Matrix-Induced Ion Suppression | - Solution: Co-eluting matrix components can suppress the ionization of this compound in the MS source. Improve sample cleanup to remove these interferences. Diluting the sample can also mitigate this effect.[1] |
| Leaks in the GC-MS System | - Solution: Perform a leak check of the injector, column fittings, and MS interface. Air leaks can significantly reduce sensitivity. |
| Incorrect MS Parameters | - Solution: Ensure the MS is set to the correct acquisition mode (Scan or Selected Ion Monitoring - SIM) and that the appropriate ions for this compound are being monitored. |
Frequently Asked Questions (FAQs)
General
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix.[1] For this compound, which is a volatile hydrocarbon, matrix effects in biological samples like plasma or urine can arise from proteins, salts, and other endogenous molecules that may co-extract and interfere with its volatilization or ionization. This can lead to inaccurate quantification.
Q2: How can I identify the presence of matrix effects in my assay?
A2: A common method is to compare the signal response of a standard prepared in a pure solvent to that of a standard spiked into a blank matrix extract at the same concentration. A significant difference in the signal indicates the presence of matrix effects. Post-column infusion of the analyte while injecting a blank matrix extract can also help identify regions of signal suppression or enhancement.
Sample Preparation
Q3: What are the recommended sample preparation techniques for analyzing this compound in biological fluids?
A3: For volatile compounds like this compound in complex matrices such as blood, plasma, or urine, headspace (HS) sampling and solid-phase microextraction (SPME) are highly recommended as they are solvent-free and can effectively isolate volatile analytes from non-volatile matrix components.
Comparison of Recommended Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Headspace (HS) | Analyzes the vapor phase in equilibrium with the sample in a sealed vial. | Simple, automated, minimizes matrix contamination. | May have lower sensitivity for less volatile compounds. |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from the sample headspace or by direct immersion. | High concentration factor, solvent-free, versatile fiber coatings. | Fiber lifetime can be limited, potential for carryover. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Can handle larger sample volumes. | Emulsion formation can be an issue, requires solvent evaporation. |
Below is a logical workflow for selecting a sample preparation method.
Caption: Workflow for selecting a sample preparation method.
Q4: Can you provide a starting protocol for Headspace GC-MS analysis of this compound in urine?
A4: The following is a general protocol that should be optimized for your specific instrumentation and sample characteristics.
Experimental Protocol: Headspace GC-MS of this compound in Urine
-
Sample Preparation:
-
Pipette 1-5 mL of urine into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, consider adding a salt (e.g., NaCl to saturation) or adjusting the pH. For instance, adding 0.2 mL of 2.5 M H2SO4 to 1 mL of urine has been shown to increase the number of detectable VOCs.[2]
-
If using an internal standard, spike the sample at this stage.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Headspace Parameters:
-
Incubation Temperature: 60-80 °C
-
Incubation Time: 15-30 minutes
-
Injection Volume: 1 mL of headspace gas
-
Transfer Line Temperature: 150-200 °C
-
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for alkane analysis.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2-5 minutes.
-
Ramp: 5-10 °C/min to 250 °C.
-
Final hold: 2-5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan (m/z 40-300) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification.
-
Quantification and Matrix Effect Compensation
Q5: How can I compensate for matrix effects to ensure accurate quantification?
A5: Several strategies can be employed:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience the same matrix effects.
-
Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample. By extrapolating the signal back to zero, the endogenous concentration can be determined. This method is very effective but can be labor-intensive.
-
Internal Standard (IS) Calibration: The use of an internal standard is highly recommended. The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). Since the stable isotope-labeled IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for reliable correction of signal variations. If a labeled standard is not available, a structurally similar compound that is not present in the sample can be used.
The following diagram illustrates the decision-making process for choosing a quantification strategy.
Caption: Decision workflow for quantification strategy.
Q6: What are the quantifier and qualifier ions for this compound in GC-MS analysis?
Proposed Ions for SIM Analysis of this compound (MW = 156.31):
| Ion Type | Proposed m/z | Rationale |
| Quantifier Ion | 57 | Likely the most abundant fragment ion, corresponding to a C4H9+ (butyl) cation, common in branched alkanes. |
| Qualifier Ion 1 | 71 | Corresponds to a C5H11+ fragment. |
| Qualifier Ion 2 | 43 | Corresponds to a C3H7+ (propyl) fragment. |
| Molecular Ion | 156 | The molecular ion (M+) for alkanes is often weak or absent, but if detectable, it can be a useful qualifier. |
Disclaimer: These are proposed ions based on typical alkane fragmentation. It is essential to confirm the mass spectrum of a pure this compound standard on your instrument to select the most appropriate quantifier and qualifier ions.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octane, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. chromacademy.com [chromacademy.com]
strategies for reducing fragmentation in mass spectrometry of alkanes
Welcome to the Technical Support Center for Mass Spectrometry of Alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges in your mass spectrometry experiments, with a focus on reducing fragmentation.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the mass spectrometry analysis of alkanes, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Absence or Low Intensity of the Molecular Ion Peak
Q1: Why is the molecular ion peak (M+) for my alkane sample absent or very weak in my mass spectrum?
A1: Alkanes, especially long-chain and branched alkanes, are notorious for producing weak or absent molecular ion peaks when using hard ionization techniques like standard Electron Ionization (EI) at 70 eV.[1][2] This is due to the high internal energy imparted to the molecule, causing extensive fragmentation. The C-C bonds in alkanes are relatively weak and prone to cleavage upon ionization.[3] The intensity of the molecular ion peak also tends to decrease with increasing molecular weight and branching.[2][3]
Troubleshooting Steps:
-
Employ Soft Ionization Techniques: The most effective strategy to preserve the molecular ion is to use a "soft" ionization method. These techniques impart less energy to the analyte molecule, thus reducing fragmentation.[4][5]
-
Optimize GC-MS Parameters: If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure your parameters are optimized for the analysis of long-chain alkanes.[6]
-
Consider the Analyte's Structure: Be aware that highly branched alkanes are more susceptible to fragmentation at the branching points due to the formation of more stable secondary or tertiary carbocations.[7]
Issue 2: Complex and Uninterpretable Fragmentation Patterns
Q2: My mass spectrum for an alkane sample is overly complex, with a forest of peaks that are difficult to interpret. How can I simplify the spectrum?
A2: The extensive fragmentation of alkanes in EI-MS leads to a series of fragment ions, typically alkyl cations with the general formula [CnH2n+1]+, separated by 14 Da (the mass of a CH2 group).[1][3] While this can provide structural information, it can also be overwhelming.
Strategies for Simplification:
-
Reduce Ionization Energy: If using EI, lowering the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can significantly reduce fragmentation and enhance the molecular ion peak.[8][9]
-
Utilize Chemical Ionization (CI): CI is a softer ionization technique that involves ion-molecule reactions.[5] Using a reagent gas like methane, isobutane, or ammonia (B1221849) results in less fragmentation and often produces a prominent [M+H]+ or [M-H]+ ion, simplifying the spectrum.[10]
-
Leverage High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in assigning elemental compositions to fragment ions, aiding in the interpretation of complex spectra.[11]
Issue 3: Difficulty in Differentiating Alkane Isomers
Q3: I am struggling to distinguish between different isomers of an alkane using mass spectrometry. What strategies can I employ?
A3: Mass spectra of alkane isomers can be very similar, making differentiation challenging. However, subtle differences in fragmentation patterns can be exploited.
Tips for Isomer Differentiation:
-
Analyze Fragmentation at Branching Points: Branched alkanes preferentially fragment at the branching points to form more stable carbocations.[7] The relative intensities of these fragment ions can provide clues about the position of the branch.
-
Careful Examination of Relative Peak Intensities: While the major fragment ions may be the same, their relative intensities can differ between isomers.[2]
-
Coupling with Chromatography: Gas chromatography (GC) is essential for separating isomers before they enter the mass spectrometer. Optimizing your GC method for better separation is crucial.[1]
Data Presentation
Table 1: Comparison of Ionization Techniques for Alkane Analysis
| Ionization Technique | Typical Fragmentation | Molecular Ion (M+) Abundance | Common Adducts/Ions | Best Suited For |
| Electron Ionization (EI) | Extensive | Low to Absent[3][12] | M+•, [CnH2n+1]+ | Structural elucidation of smaller alkanes, library matching. |
| Chemical Ionization (CI) | Low | High[5] | [M+H]+, [M-H]+, [M+C2H5]+ | Molecular weight determination, analysis of thermally labile alkanes. |
| Photoionization (PI) | Low to Moderate | Moderate to High[13] | M+• | Selective ionization, reduced fragmentation. |
| Field Ionization (FI) | Very Low | Very High[4][8] | M+• | Molecular weight determination of non-polar, thermally labile compounds.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | Low | High | [M-H]+[10] | LC-MS applications, analysis of large saturated hydrocarbons.[10] |
| Soft Ionization by Chemical Reaction In Transfer (SICRIT®) | Very Low | High | Oxidized species[11] | Trace analysis of non-polar short-chain n-alkanes.[11] |
Experimental Protocols
Protocol 1: Analysis of Alkanes using Chemical Ionization (CI)
This protocol provides a general guideline for setting up a GC-CI-MS experiment to reduce alkane fragmentation.
Objective: To obtain a mass spectrum of an alkane with a prominent molecular ion or pseudo-molecular ion.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a CI source.
-
Appropriate GC column for alkane analysis (e.g., non-polar stationary phase).[1]
-
CI reagent gas (e.g., methane, isobutane, or ammonia).
-
Alkane standard or sample dissolved in a suitable solvent (e.g., hexane).
Procedure:
-
Instrument Setup:
-
Install and condition the GC column according to the manufacturer's instructions.
-
Switch the MS ion source from EI to CI mode.
-
Introduce the CI reagent gas into the ion source at the manufacturer's recommended pressure.
-
-
GC Method Development:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the alkanes (e.g., 280-320°C).[6]
-
Oven Temperature Program: Develop a temperature program that provides good separation of the alkanes of interest. A typical starting point is an initial temperature of 40-50°C, followed by a ramp of 5-10°C/min to a final temperature of 300-320°C.[1][6]
-
Carrier Gas Flow Rate: Use an optimal flow rate for your column dimensions, typically 1-2 mL/min for helium.[6]
-
-
MS Method Development:
-
Ion Source Temperature: Set to a typical value for CI, often around 150-250°C.
-
Mass Range: Set the mass range to scan from a low m/z (e.g., 50) to a value well above the expected molecular weight of the heaviest alkane.
-
Data Acquisition: Acquire data in full scan mode to observe all ions.
-
-
Sample Analysis:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the alkane standard or sample.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak(s) corresponding to your alkane(s).
-
Extract the mass spectrum for each peak.
-
Look for the [M+H]+ or [M-H]+ ion, which should be significantly more abundant than in an EI spectrum.
-
Mandatory Visualization
Diagram 1: Workflow for Reducing Alkane Fragmentation
This diagram illustrates a logical workflow for selecting an appropriate strategy to minimize fragmentation during the mass spectrometry analysis of alkanes.
Caption: Workflow for selecting strategies to reduce alkane fragmentation.
Diagram 2: Logical Relationship of Ionization Techniques
This diagram illustrates the relationship between different ionization techniques and their relative "hardness" or "softness" in the context of alkane analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. as.uky.edu [as.uky.edu]
- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
- 8. From the discovery of field ionization to field desorption and liquid injection field desorption/ionization-mass spectrometry—A journey from principles and applications to a glimpse into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pragolab.cz [pragolab.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.aip.org [pubs.aip.org]
purification techniques for isolating 3,4,6-trimethyloctane
Welcome to the technical support center for the purification of 3,4,6-trimethyloctane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this branched alkane.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for isolating this compound?
A1: The most effective methods for purifying this compound, a nonpolar hydrocarbon, are fractional distillation, preparative gas chromatography (Prep GC), and column chromatography.
-
Fractional Distillation is suitable for separating components with different boiling points on a larger scale.[1][2]
-
Preparative Gas Chromatography (Prep GC) offers high resolution and is ideal for separating isomers with very similar boiling points and polarities.[3][4]
-
Column Chromatography is primarily used to remove more polar impurities from the target compound.[5][6][7]
Q2: How do I choose the best purification method for my sample?
A2: The choice depends on the sample volume, the nature of the impurities, and the desired final purity.
-
For large-scale purification (grams to kilograms) and removal of impurities with significantly different boiling points: Use fractional distillation.
-
For high-purity isolation of isomers or separation from compounds with very close boiling points: Preparative GC is the preferred method.[4]
-
For removing polar contaminants (e.g., alcohols, ketones) from a crude reaction mixture: Normal-phase column chromatography is an effective initial cleanup step.[6]
Q3: What are the critical physical properties of this compound for purification planning?
A3: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key data is summarized below.
| Property | Value | Significance |
| Molecular Formula | C₁₁H₂₄ | Indicates it is a saturated alkane.[8][9] |
| Molecular Weight | 156.31 g/mol | Useful for mass spectrometry and yield calculations.[9] |
| Boiling Point | 179°C | A critical parameter for designing fractional distillation protocols.[8] |
| Density | 0.7533 g/cm³ | Relevant for liquid-liquid extractions and solvent choice.[8] |
| Polarity | Nonpolar | Dictates the choice of stationary and mobile phases in chromatography. |
Q4: Can column chromatography effectively separate isomers of trimethyloctane?
A4: Separating alkane isomers like this compound from other C11 isomers using standard column chromatography is extremely challenging due to their nearly identical polarities. Alkanes exhibit very weak interactions with polar stationary phases like silica (B1680970) gel or alumina.[6][7] Therefore, they tend to elute together. While column chromatography is excellent for removing polar impurities, preparative gas chromatography is the recommended technique for isomer separation.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Fractional Distillation
-
Problem: Poor separation between this compound and other isomers.
-
Cause: The boiling points of the isomers are too close for the distillation column's efficiency.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).
-
Increase Reflux Ratio: Slow down the distillation rate by reducing the heat input. This allows for more condensation-vaporization cycles within the column, improving separation.[1]
-
Ensure Thermal Insulation: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient from bottom to top.[10][11]
-
-
-
Problem: The distillation pot is "bumping" (boiling unevenly and violently).
-
Cause: Superheating of the liquid followed by sudden, rapid boiling.
-
Solution:
-
Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
-
Ensure the heating mantle is appropriately sized for the flask and that heat is applied evenly.
-
-
Preparative Gas Chromatography (Prep GC)
-
Problem: The peaks for this compound and an isomeric impurity are co-eluting.
-
Cause: Insufficient resolution on the GC column.
-
Solution:
-
Optimize Temperature Program: Lower the initial temperature and use a slower temperature ramp rate to increase the interaction time with the stationary phase.
-
Change Carrier Gas Flow Rate: Adjust the flow rate to its optimal level for the column being used to maximize efficiency.
-
Select a Different Column: If optimization fails, switch to a column with a different stationary phase that offers better selectivity for branched alkanes. Longer columns also provide higher resolution.[3][12]
-
Reduce Injection Volume: Overloading the column can lead to peak broadening and poor separation. Inject a smaller sample volume.
-
-
-
Problem: Low recovery of the collected this compound fraction.
-
Cause: Inefficient trapping of the compound after it elutes from the column.
-
Solution:
-
Check Collection Trap Temperature: Ensure the cooling trap (e.g., using liquid nitrogen or a dry ice/acetone bath) is cold enough to condense the compound effectively.
-
Verify System Integrity: Check for any leaks in the system between the detector and the collection trap.
-
Optimize Split Ratio: Ensure the split ratio is correctly set to direct a sufficient portion of the eluent to the collection trap rather than the detector.
-
-
Column Chromatography
-
Problem: this compound elutes immediately with the solvent front, along with other nonpolar impurities.
-
Cause: The mobile phase is too nonpolar, or the stationary phase is not active enough.
-
Solution:
-
Use a Less Polar Solvent: Since this compound is very nonpolar, you must use a highly nonpolar mobile phase, such as pure pentane (B18724) or hexane, to achieve any retention on a polar stationary phase like silica gel.[13]
-
Ensure Stationary Phase is Activated: If using silica gel or alumina, ensure it has been properly dried (activated) to remove water, which can deactivate the surface.
-
-
-
Problem: The column is running too slowly.
-
Cause: The silica gel is packed too tightly, or the particle size is too fine.
-
Solution:
-
Apply Positive Pressure (Flash Chromatography): Use a gentle flow of compressed air or nitrogen to increase the flow rate of the mobile phase through the column.[5]
-
Repack the Column: Ensure the silica gel is packed as a slurry to avoid overly dense packing.
-
-
Experimental Protocols & Workflows
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to remove polar impurities from a crude mixture containing this compound.
-
Preparation: Prepare a slurry of silica gel in hexane.
-
Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Loading: Pre-adsorb the crude sample onto a small amount of silica gel. Once the solvent has evaporated, carefully add the dry powder to the top of the column. Add another layer of sand.
-
Elution: Begin eluting the column with 100% hexane.[13] Since this compound is nonpolar, it will elute quickly.[6]
-
Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Alkanes and fractional distillation [abpischools.org.uk]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. jove.com [jove.com]
- 8. This compound [chemicalbook.com]
- 9. This compound | C11H24 | CID 18736430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Chromatography [chem.rochester.edu]
stability of 3,4,6-trimethyloctane under analytical conditions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the analytical stability of 3,4,6-trimethyloctane.
Troubleshooting Guides and FAQs
This section provides practical, question-and-answer-based guides to troubleshoot specific issues you may encounter during the gas chromatography (GC) and mass spectrometry (MS) analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause?
-
Answer: Peak tailing for a non-polar compound like this compound is often indicative of active sites within your GC system. These can be exposed metal surfaces in the injector liner, column contamination, or degradation of the stationary phase. Ensure you are using a deactivated liner and a high-quality, well-conditioned column.
-
Question: I'm observing broad peaks for my analyte. How can I improve the peak shape?
-
Answer: Broad peaks can result from several factors. Check for and correct any potential leaks in the system. Optimize your injector temperature; if it's too low, it can lead to slow sample vaporization. Also, ensure your carrier gas flow rate is optimal for your column dimensions.
Issue 2: Unexpected Peaks or Poor Reproducibility
-
Question: I'm seeing small, unexpected peaks eluting before my main this compound peak. What are these?
-
Answer: These "ghost peaks" are often the result of thermal degradation of the analyte in a hot injector.[1] Highly branched alkanes can be susceptible to breaking apart at high temperatures, creating smaller, more volatile fragments.
-
Question: My peak areas for replicate injections are not consistent. What could be causing this irreproducibility?
-
Answer: Irreproducible results can stem from inconsistent thermal degradation in the injector.[1] It can also be caused by sample matrix effects, injector discrimination, or issues with the autosampler. To mitigate this, try lowering the injector temperature or using a gentler injection technique like Programmed Temperature Vaporization (PTV), if available.
Issue 3: Analyte Identification and Confirmation
-
Question: The mass spectrum for my peak doesn't perfectly match the library spectrum for this compound. How can I be sure of its identity?
-
Answer: Mass spectra of branched alkanes can be very similar across different isomers, making definitive identification challenging.[2][3] Fragmentation is often dominated by the formation of the most stable carbocations at the branching points.[2][3] The molecular ion peak (M+) for branched alkanes is often weak or absent.[2][3] For C11H24, the molecular ion would be at m/z 156.
To confirm the identity, consider the following:
-
Retention Index: Calculate the Kovats retention index (KI) for your peak by running a mix of n-alkanes under the same conditions. Compare this experimental KI to literature values for this compound on a similar column phase.
-
Isomer Analysis: If possible, analyze other trimethyloctane isomers to compare their retention times and fragmentation patterns.
-
Quantitative Data Summary
The stability of this compound is highly dependent on the GC inlet temperature. The following table provides a summary of expected stability based on general principles of alkane thermal degradation.
| Injector Temperature (°C) | Expected Stability of this compound | Observable Chromatographic Effects |
| 200 - 250 | High | Minimal degradation, sharp and symmetrical peaks expected. |
| 250 - 300 | Moderate | Minor degradation may occur, potentially leading to small fronting peaks or slight tailing. |
| > 300 | Low | Significant thermal degradation is likely, resulting in the appearance of smaller fragment peaks, poor reproducibility, and reduced recovery of the parent compound.[1] |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using a standard capillary GC-MS system.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-5ms), is recommended for separating non-polar compounds like alkanes.[4] Typical dimensions are 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C (or lower if degradation is observed).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting the analysis of this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Comparison of ideal vs. degraded chromatograms.
References
minimizing contamination in trace analysis of 3,4,6-trimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 3,4,6-trimethyloctane.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during the trace analysis of this compound.
Issue 1: Unexpected Peaks or High Background Noise in Chromatogram
Possible Causes:
-
Contaminated solvents or reagents
-
Bleed from the GC column or septum
-
Contamination from sample collection and preparation steps
-
Leaks in the GC-MS system
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3,4,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific branched-chain alkanes, such as 3,4,6-trimethyloctane, is crucial in various fields, including environmental monitoring, petroleum analysis, and as potential impurities in pharmaceutical products. This guide provides a comparative overview of two common analytical techniques for the quantification of such hydrocarbons: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of specific method validation data for this compound, this guide leverages and synthesizes published data from the analysis of similar hydrocarbons (C7-C40 alkanes and other petroleum hydrocarbons) to present a realistic comparison of method performance. The experimental protocols provided are representative and can be adapted for the specific analysis of this compound.
Data Presentation: Comparison of Method Performance
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of hydrocarbons. These values are representative and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.
| Performance Parameter | GC-FID | GC-MS |
| Linearity (R²) | > 0.999[1][2][3] | > 0.998 |
| Accuracy (% Recovery) | 94% (average for n-alkanes)[3] | 85-115% (typical range) |
| Precision (% RSD) | < 11.9% (repeatability for n-alkanes)[3] | < 15%[4] |
| Limit of Detection (LOD) | Dependent on analyte, typically in the low ng/mL range | Lower than GC-FID, often in the pg/mL range |
| Limit of Quantification (LOQ) | Dependent on analyte, typically in the low to mid ng/mL range | Lower than GC-FID, often in the low ng/mL range |
| Selectivity | Good for well-separated peaks | Excellent, based on mass-to-charge ratio |
| Cost | Lower initial and operational cost | Higher initial and operational cost |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using GC-FID and GC-MS.
Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high selectivity is not paramount.
1. Sample Preparation:
- Accurately weigh a precise amount of the sample containing this compound.
- Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a known final volume in a volumetric flask.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.[3]
- Add a suitable internal standard (e.g., n-dodecane) to the final sample solution to correct for injection volume variations.
- Prepare a series of calibration standards of this compound in the same solvent, bracketing the expected sample concentration.
2. GC-FID Instrumental Conditions:
- Gas Chromatograph: Agilent 7890A GC system or equivalent.[5]
- Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector: Split/splitless inlet at 280°C with a split ratio of 20:1.[6]
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold: 5 minutes at 250°C.
- Detector: Flame Ionization Detector (FID) at 300°C.
- Data Acquisition: Use chromatography data software to integrate the peak areas.
3. Data Analysis:
- Identify the peaks for this compound and the internal standard based on their retention times, confirmed by running a standard.
- Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
- Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and is suitable for complex matrices or when confirmation of the analyte's identity is required.
1. Sample Preparation:
- Follow the same sample preparation steps as for the GC-FID method (Protocol 1, step 1). An internal standard, preferably a deuterated analog of a similar alkane, should be used.
2. GC-MS Instrumental Conditions:
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector: Split/splitless inlet at 280°C with a split ratio of 20:1.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MSD Transfer Line: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
- Quantifier Ion: A specific and abundant fragment ion for this compound (e.g., m/z 57, 71, or another characteristic fragment).
- Qualifier Ions: One or two other characteristic fragment ions to confirm identity.
- Data Acquisition: Use mass spectrometry data software for peak integration and analysis.
3. Data Analysis:
- Identify the peak for this compound based on its retention time and the presence of the selected quantifier and qualifier ions.
- Construct a calibration curve by plotting the peak area of the quantifier ion for this compound against the concentration of the calibration standards.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualization: Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, such as those described above, in accordance with regulatory guidelines.
Caption: General workflow for analytical method validation.
References
- 1. scielo.org.co [scielo.org.co]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. agilent.com [agilent.com]
- 6. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 3,4,6-Trimethyloctane and Other C11 Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical and Performance Characteristics of Undecane Isomers
Undecane (C11H24), an alkane with 159 structural isomers, presents a fascinating case study in the structure-property relationships of hydrocarbons.[1] For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these isomers is critical for applications ranging from solvent selection to the formulation of drug delivery systems. This guide provides a comprehensive comparative analysis of 3,4,6-trimethyloctane and other representative C11 isomers, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Branching and Symmetry
The physical properties of alkane isomers are primarily dictated by the extent of their carbon chain branching and overall molecular symmetry. Generally, increased branching leads to a more compact, spherical molecular shape, which in turn reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction typically results in lower boiling points and viscosities compared to their straight-chain counterpart, n-undecane.[2][3] Melting points, however, are influenced by both branching and the efficiency of crystal lattice packing, with more symmetrical molecules often exhibiting higher melting points.[2]
Below is a summary of key physicochemical data for this compound and a selection of other C11 isomers.
Table 1: Physicochemical Properties of Selected C11 Isomers
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| This compound | 62016-45-9 | 179 | -57.06 (est.) | 0.7533 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| 3-Ethylnonane | 17302-11-3 | 188 | -57.06 (est.) | 0.7456 |
Note: Some data points are estimated and should be used with caution.[2] The availability of comprehensive experimental data for all 159 isomers is limited.
Performance Characteristics: Combustion and Beyond
While alkanes are generally considered to have low biological reactivity, their performance in applications such as fuels and solvents is of significant interest. Key performance indicators include the heat of combustion and the Research Octane (B31449) Number (RON), which is a measure of a fuel's resistance to knocking in a spark-ignition engine.
Combustion Properties
All alkanes undergo combustion to produce carbon dioxide and water, releasing a significant amount of energy.[4] The heat of combustion provides insight into the relative stability of isomers. More highly branched alkanes are generally more stable than their linear counterparts, and thus have a lower heat of combustion (release less energy upon burning).[1][5] This increased stability is a key factor in their use as fuels.
Octane Rating
Table 2: Performance-Related Properties of Alkanes
| Property | General Trend with Increased Branching | Significance |
| Heat of Combustion | Decreases | Indicates greater thermodynamic stability.[5] |
| Research Octane Number (RON) | Increases | Indicates better anti-knock properties in internal combustion engines.[6] |
| Viscosity | Generally Decreases | Affects fluid flow, lubrication, and solvent penetration. |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. The following are detailed methodologies for determining key physicochemical properties of alkane isomers.
Determination of Kinematic and Dynamic Viscosity
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch, and thermometer.
-
Procedure:
-
The viscometer is charged with the sample, ensuring no air bubbles are present.
-
The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.
-
The sample is drawn up into the timing bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.
-
The dynamic viscosity is then calculated using the equation: Dynamic Viscosity = Kinematic Viscosity × Density.
-
ASTM D7042: Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer
This method provides a more automated approach for the simultaneous determination of dynamic viscosity and density.
-
Apparatus: Stabinger viscometer, which consists of a rotating tube filled with the sample and a measuring rotor.
-
Procedure:
-
The measuring cell is filled with the sample.
-
The instrument automatically brings the sample to the specified temperature.
-
The rotational speed of the inner tube and the torque on the measuring rotor are measured to determine the dynamic viscosity.
-
The density is simultaneously measured using an integrated density meter.
-
The kinematic viscosity is automatically calculated from the dynamic viscosity and density.
-
Determination of Density
Pycnometer Method
This is a precise method for determining the density of a liquid.
-
Apparatus: A pycnometer (a glass flask with a precisely known volume), a balance, and a constant temperature bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and weighed.
-
It is then filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.
-
Any excess liquid is removed, and the pycnometer is reweighed.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Visualizing Relationships and Workflows
To better understand the relationships between molecular structure and properties, as well as the experimental process, the following diagrams are provided.
Caption: Structure-Property Relationships in Alkanes.
References
A Comparative Analysis of 3,4,6-Trimethyloctane and Other Octane Isomers as Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient and cleaner-burning fuels has led to extensive research into various hydrocarbon isomers as fuel additives. Among these, octane (B31449) (C8H18) isomers are of particular interest due to their potential to enhance the anti-knock properties of gasoline, quantified by the Research Octane Number (RON) and Motor Octane Number (MON). This guide provides a comparative analysis of 3,4,6-trimethyloctane against other common octane isomers, focusing on their performance as fuel additives, supported by experimental data and standardized testing protocols.
Performance Comparison of Octane Isomers
The primary role of an octane isomer as a fuel additive is to increase the fuel's resistance to autoignition, or "knocking," in an internal combustion engine. This is directly related to the molecular structure of the isomer. Generally, a higher degree of branching in the carbon chain leads to a higher octane number and greater stability.
While specific, publicly available experimental data for the RON, MON, and heat of combustion of this compound is limited, we can infer its performance based on established principles of hydrocarbon chemistry. As a trimethyl-branched isomer of octane, it is expected to exhibit a high octane rating, superior to that of linear or less-branched isomers.
Below is a table summarizing the available quantitative data for common octane isomers, with an estimated performance profile for this compound based on its structure.
| Isomer | Structure | Research Octane Number (RON) | Motor Octane Number (MON) | Heat of Combustion (kJ/mol) |
| n-Octane | CH3(CH2)6CH3 | -20[1][2] | -17 | ~ -5471[3] |
| 2-Methylheptane | CH3CH(CH3)(CH2)4CH3 | 23 | 23 | ~ -5466[3] |
| 2,2,4-Trimethylpentane (Iso-octane) | (CH3)3CCH2CH(CH3)2 | 100 (by definition)[1][2] | 100 (by definition) | ~ -5461[4] |
| This compound (Estimated) | CH3CH2CH(CH3)CH(CH3)CH2CH(CH3)CH2CH3 | High (Est. 90-105) | High (Est. 85-100) | Lower than n-octane (Est. -5450 to -5460) |
Note: The values for this compound are estimations based on general trends observed for branched alkanes. A higher degree of branching generally correlates with a higher octane number and a lower (less negative) heat of combustion, indicating greater molecular stability.[5]
Experimental Protocols
The determination of the performance of fuel additives relies on standardized and rigorous experimental protocols. The key parameters, RON and MON, are measured using Cooperative Fuel Research (CFR) engines under controlled conditions.
Determination of Research Octane Number (RON) - ASTM D2699
The Research Octane Number is a measure of a fuel's anti-knock performance under mild operating conditions. The standard test method is ASTM D2699.[6]
Methodology:
-
A standardized, single-cylinder CFR engine with a variable compression ratio is used.[6]
-
The engine is operated at a constant speed of 600 rpm and a specified intake air temperature.
-
The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.
-
The knock intensity of the test fuel is then compared to that of various blends of primary reference fuels (PRF), which are mixtures of iso-octane (RON 100) and n-heptane (RON 0).
-
The RON of the test fuel is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the test fuel.
Determination of Motor Octane Number (MON) - ASTM D2700
The Motor Octane Number evaluates a fuel's anti-knock performance under more severe operating conditions than the RON test. The standard method is ASTM D2700.[6]
Methodology:
-
A similar CFR engine to the one used for RON testing is employed.
-
The engine is operated at a higher speed of 900 rpm and a higher intake air temperature.
-
The compression ratio is varied to achieve a standard knock intensity for the test fuel.
-
This knock intensity is compared against that of PRF blends.
-
The MON of the test fuel is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity.
Determination of Heat of Combustion
The heat of combustion is a measure of the energy released when a substance is completely burned in oxygen. It is a crucial parameter for evaluating the energy content of a fuel.
Methodology (Bomb Calorimetry):
-
A known mass of the octane isomer is placed in a sample holder within a high-pressure vessel called a "bomb."
-
The bomb is filled with high-pressure oxygen.
-
The bomb is then submerged in a known quantity of water in an insulated container (calorimeter).
-
The sample is ignited electrically.
-
The heat released by the combustion of the sample is absorbed by the water and the bomb, causing a temperature increase.
-
By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the substance can be calculated.
Logical Relationships and Experimental Workflows
The performance of octane isomers as fuel additives is fundamentally linked to their molecular structure. The following diagram illustrates this relationship and the general workflow for evaluating these compounds.
Conclusion
References
A Comparative Guide to the Combustion Properties of Branched vs. Linear Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combustion properties of branched and linear alkanes, supported by experimental data. Understanding these differences is crucial for applications ranging from fuel development to predicting the thermal stability of hydrocarbon-based molecules in various chemical processes.
Key Performance Metrics: A Quantitative Comparison
The structural isomerism of alkanes—the arrangement of carbon atoms in their molecular structure—profoundly impacts their combustion characteristics. Branched alkanes generally exhibit higher resistance to autoignition (knocking) in internal combustion engines, a property quantified by the octane (B31449) rating. Conversely, linear alkanes tend to have a slightly higher heat of combustion on a molar basis.
Combustion Properties of Pentane Isomers
| Property | n-Pentane (Linear) | Isopentane (2-Methylbutane) | Neopentane (2,2-Dimethylpropane) |
| Heat of Combustion (kJ/mol) | -3509[1] | -3506[2] | -3492[2] |
| Research Octane Number (RON) | 61.7 | 92.3 | 85.5 |
| Motor Octane Number (MON) | 61.9 | 90.3[3] | 80.2[3] |
Combustion Properties of Hexane Isomers
| Property | n-Hexane (Linear) | 2-Methylpentane | 3-Methylpentane | 2,2-Dimethylbutane | 2,3-Dimethylbutane |
| Heat of Combustion (kJ/mol) | -4163[4][5][6] | -4157 | -4155 | -4148 | -4150 |
| Research Octane Number (RON) | 24.8 | 73.4 | 74.5 | 91.8 | 103.4 |
| Motor Octane Number (MON) | 26.0 | 73.5 | 74.3 | 93.4 | 104.5 |
Combustion Properties of Heptane Isomers
| Property | n-Heptane (Linear) | 2-Methylhexane | 2,2-Dimethylpentane | 2,3-Dimethylpentane |
| Heat of Combustion (kJ/mol) | -4817 | -4810 | -4800 | -4798 |
| Research Octane Number (RON) | 0 | 42.4 | 92.8 | 91.1 |
| Motor Octane Number (MON) | 0 | 46.4[7] | 95.5 | 91.1 |
Combustion Properties of Octane Isomers
| Property | n-Octane (Linear) | 2-Methylheptane | 2,2,4-Trimethylpentane (Iso-octane) |
| Heat of Combustion (kJ/mol) | -5470 | -5466[8][9][10] | -5461[11][12] |
| Research Octane Number (RON) | -10 | 23 | 100 |
| Motor Octane Number (MON) | -17 | 23 | 100 |
Note: Heat of combustion values can vary slightly depending on the experimental conditions and data source. The values presented are representative.
The Relationship Between Alkane Structure and Combustion Performance
The observed differences in combustion properties are a direct consequence of the molecular structure. The following diagram illustrates the causal relationships leading from molecular structure to engine performance.
Experimental Protocols
The following sections detail the methodologies for determining the key combustion properties discussed in this guide.
Determination of Heat of Combustion using a Bomb Calorimeter
The heat of combustion is determined experimentally using a bomb calorimeter. This apparatus measures the heat released when a substance undergoes complete combustion in a controlled environment.
Workflow for Heat of Combustion Determination:
Methodology:
-
Sample Preparation: A precise mass of the liquid alkane is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule is common.
-
Bomb Assembly: The crucible is placed inside the bomb, and a fuse wire is connected to the ignition circuit, with the wire in contact with the sample. The bomb is then sealed.
-
Pressurization: The bomb is purged and then filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated container. A stirrer ensures uniform water temperature, which is measured with a high-precision thermometer.
-
Ignition and Data Collection: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), and the mass of the sample.
Determination of Octane Number using a Cooperative Fuel Research (CFR) Engine
The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
Workflow for Octane Number Determination:
Methodology:
-
Engine Preparation: The CFR engine is warmed up to the specified operating conditions for either the RON (ASTM D2699) or MON (ASTM D2700) test. These conditions differ in engine speed, intake air temperature, and spark timing.
-
Sample Introduction: The alkane sample is introduced into the engine's fuel system.
-
Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of "knock" (autoignition) is detected by a sensor.
-
Bracketing: The knock intensity of the sample is "bracketed" between two primary reference fuel (PRF) blends. PRFs are mixtures of iso-octane (octane rating of 100) and n-heptane (octane rating of 0).
-
Interpolation: The octane number of the sample is determined by interpolating between the octane numbers of the two bracketing PRF blends based on the knock meter readings.
Determination of Ignition Delay using a Rapid Compression Machine (RCM)
Ignition delay is the time between the start of injection or compression and the start of combustion. It is a critical parameter in understanding autoignition phenomena and is often measured using a rapid compression machine.
Workflow for Ignition Delay Measurement:
Methodology:
-
Mixture Preparation: A homogeneous mixture of the alkane vapor, an oxidizer (typically air or a synthetic air mixture), and an inert gas is prepared in a chamber.
-
Rapid Compression: The gas mixture is rapidly compressed by a piston to a high temperature and pressure, simulating the conditions in an engine cylinder.
-
Data Acquisition: High-speed pressure transducers and sometimes optical sensors record the pressure and other combustion intermediates as a function of time.
-
Ignition Delay Determination: The ignition delay is typically defined as the time from the end of the compression stroke to the point of maximum rate of pressure rise, which signifies the onset of rapid combustion. The presence of a "cool flame" or two-stage ignition can also be observed in the pressure trace for some alkanes under certain conditions. Longer ignition delays are generally observed for more branched alkanes, indicating their higher resistance to autoignition.[2][13][14][15][16][17][18][19][20]
References
- 1. Compare the heats of combustion of the following compounds: (i) (structu.. [askfilo.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Octane rating - Wikipedia [en.wikipedia.org]
- 4. n-Hexane [webbook.nist.gov]
- 5. Hexane (data page) - Wikipedia [en.wikipedia.org]
- 6. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 2-Methylheptane - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. chegg.com [chegg.com]
- 11. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 12. Pentane, 2,2,4-trimethyl- (CAS 540-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. docs.nrel.gov [docs.nrel.gov]
A Comparative Analysis of 3,4,6-Trimethyloctane in Lubricant Formulations
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative evaluation of 3,4,6-trimethyloctane's potential performance characteristics within lubricant blends. Due to a lack of direct experimental data on this compound's performance as a lubricant additive in the public domain, this analysis draws upon its known physicochemical properties and compares them to established lubricant additives. The evaluation is structured to provide insights into its theoretical suitability concerning key lubricant performance metrics: viscosity, thermal stability, and wear prevention.
Executive Summary
This compound is a branched-chain alkane. While alkanes form the primary constituent of many hydrocarbon base oils, they are not typically classified as performance-enhancing additives. Lubricant additives are specialized chemical compounds engineered to impart specific beneficial properties to the base oil. This guide will compare the known properties of this compound with common, high-performance lubricant additives to assess its potential, or lack thereof, in a lubricant blend.
Data Presentation: Comparative Analysis
Table 1: Physicochemical Properties
| Property | This compound | Representative Lubricant Base Oil (Polyalphaolefin - PAO) |
| Molecular Formula | C₁₁H₂₄ | Mixture of C₂₀-C₅₀ hydrocarbons |
| Molecular Weight ( g/mol ) | 156.31 | Varies (e.g., ~400-700) |
| Boiling Point (°C) | 179 | > 350 |
| Density (g/cm³) | ~0.753 | ~0.82 - 0.85 |
Table 2: Viscosity Performance Comparison (Estimated)
| Parameter | This compound (Estimated) | Viscosity Index Improvers (e.g., Polyisobutylene, Polymethacrylates) |
| Viscosity Index (VI) | Low to Moderate | High (typically > 120) |
| Function | Component of base oil viscosity | Reduce viscosity change with temperature |
Note: The Viscosity Index of this compound is estimated to be low to moderate based on the general properties of short-chain branched alkanes. Specific kinematic viscosity data at 40°C and 100°C is not available.
Table 3: Thermal Stability Comparison (Estimated)
| Parameter | This compound (Estimated) | Anti-Wear Additives (e.g., ZDDP) / Friction Modifiers |
| Decomposition Onset (TGA, °C) | ~200-250 | > 250 (for additive function) |
| Function | Inherent property of the molecule | Form protective films at elevated temperatures |
Note: The decomposition onset for this compound is an estimation based on the thermal stability of similar-sized alkanes. Specific TGA data is not available.
Table 4: Wear Prevention Comparison (Theoretical)
| Parameter | This compound (Theoretical) | Anti-Wear Additives (e.g., ZDDP) | Friction Modifiers (e.g., Molybdenum Dithiocarbamate) |
| Wear Scar Diameter (Four-Ball Test) | High (poor performance) | Low (good performance) | Moderate (friction reduction is primary function) |
| Mechanism | Hydrodynamic lubrication | Formation of a sacrificial anti-wear film | Formation of a low-friction surface film |
Note: The wear scar diameter for this compound is a theoretical estimation. As a simple alkane, it is not expected to possess significant anti-wear properties under boundary lubrication conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are outlined below. These are based on internationally recognized ASTM standards.
Viscosity Index Determination (ASTM D2270)
The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.
Methodology:
-
Measure Kinematic Viscosity: The kinematic viscosity of the fluid is measured at two standard temperatures: 40°C and 100°C, in accordance with ASTM D445.
-
Calculation: The VI is calculated using the following formula:
-
VI = [(L - U) / (L - H)] x 100
-
Where:
-
U = Kinematic viscosity of the test oil at 40°C.
-
L = Kinematic viscosity at 40°C of a standard oil of 0 VI having the same kinematic viscosity at 100°C as the test oil.
-
H = Kinematic viscosity at 40°C of a standard oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.
-
-
Values for L and H are obtained from tables in the ASTM D2270 standard.
-
Thermal Stability Analysis (ASTM E2550)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the lubricant is placed in a TGA sample pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).
-
Data Acquisition: A thermogram is generated, plotting the percentage of weight loss against temperature.
-
Analysis: The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins. This indicates the start of thermal degradation.
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
This test method evaluates the wear-preventing properties of lubricating fluids in sliding contact.
Methodology:
-
Apparatus Setup: Three steel balls are clamped together in a cup, and a fourth ball is held in a chuck above them. The test lubricant is added to the cup, immersing the three lower balls.
-
Test Conditions: A specified load is applied to the top ball, which is then rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
Measurement: After the test, the three lower balls are cleaned, and the average diameter of the wear scars that have formed is measured using a microscope.
-
Result: A smaller average wear scar diameter indicates better wear-preventing properties of the lubricant.
Mandatory Visualization
The following diagrams illustrate key concepts related to lubricant formulation and performance evaluation.
A Comparative Guide to GC-MS and GC-FID for the Analysis of 3,4,6-Trimethyloctane
For researchers, scientists, and drug development professionals, the accurate quantification and identification of branched-chain alkanes like 3,4,6-trimethyloctane are crucial in various applications, from biomarker discovery to fuel analysis. The two most common gas chromatography (GC) detectors for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). This guide provides an objective comparison of their performance for the analysis of this compound, supported by representative experimental data and detailed methodologies.
At a Glance: Performance Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its ability to provide both qualitative and quantitative data, offering high sensitivity and structural information.[1] In contrast, Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and cost-effective technique that excels in the precise quantification of hydrocarbons but does not yield structural information for identification.[2][3]
The choice between GC-MS and GC-FID ultimately depends on the specific analytical goals. For initial identification and structural confirmation of this compound in complex matrices, GC-MS is indispensable. For routine, high-throughput quantitative analysis where the identity of the compound is already established, GC-FID provides a reliable and economical solution.
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of GC-MS and GC-FID for the analysis of a C11 branched alkane like this compound. These values are representative and can vary based on the specific instrumentation and analytical conditions.
| Parameter | GC-MS | GC-FID |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 1.0 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 3.0 ng/mL | 5.0 - 15.0 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Identification Capability | Yes (via mass spectrum) | No |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and GC-FID are provided below. These protocols are based on standard methods for hydrocarbon analysis and can be adapted to specific laboratory requirements.[4][5]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Extraction (if applicable): For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the hydrocarbon fraction.
GC-MS Methodology
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250°C, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identification is confirmed by matching the retention time and mass spectrum with a reference standard. Quantification is typically performed using the peak area of a characteristic ion (e.g., m/z 57 for aliphatic hydrocarbons) or the total ion chromatogram (TIC).[6]
GC-FID Methodology
-
System: Gas Chromatograph with a Flame Ionization Detector.
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless inlet at 250°C, with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
FID Parameters:
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N₂ or He): 25 mL/min.
-
-
Data Analysis: Quantification is based on the peak area of the analyte, which is proportional to the mass of carbon combusted.[2] An external or internal standard method is used for accurate concentration determination.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound by GC-MS and GC-FID.
Caption: Logical comparison of GC-MS and GC-FID for this compound analysis.
References
- 1. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 2. youtube.com [youtube.com]
- 3. scielo.org.co [scielo.org.co]
- 4. lotusinstruments.com [lotusinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. labioscientific.com [labioscientific.com]
A Comparative Guide to the Quantitative Analysis of 3,4,6-Trimethyloctane: GC-MS vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount. This guide provides an objective comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantification of the branched alkane 3,4,6-trimethyloctane. The selection of an appropriate analytical method is critical for ensuring the reliability and validity of experimental data.
Comparative Overview of Analytical Methods
Gas Chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile compounds. The choice of detector following chromatographic separation is a critical determinant of the method's selectivity, sensitivity, and quantitative performance.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the superior separation capabilities of GC with the powerful identification and quantification abilities of mass spectrometry. The mass spectrometer ionizes the eluting compounds, separating the resulting ions based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, enabling confident identification of the analyte.[1] GC-MS is recognized as a "gold standard" for forensic substance identification due to its specificity.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust technique for the quantification of organic compounds.[2][3] After separation by the GC column, the eluting compounds are burned in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of carbon atoms in the analyte. This makes FID a highly sensitive and universally responsive detector for hydrocarbons.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of alkanes, based on published validation data for similar compounds. This data provides a benchmark for the expected accuracy and precision in the quantification of this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.99 | ≥ 0.999[2][4] |
| Accuracy (% Recovery) | Typically 90-110% | Typically 95-105% |
| Precision (% RSD) | < 15% | < 1.0%[2][4] |
| Limit of Detection (LOD) | Low ng/L to µg/L range | µg/L range |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | µg/L range |
| Selectivity | Very High (based on mass fragmentation patterns) | Moderate (based on retention time) |
Note: The data for GC-MS is based on the validation for n-alkanes (C10-C35) in a complex matrix.[5] The data for GC-FID is based on the validation for light hydrocarbons (C2-C4).[2][4] These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Detailed experimental protocols are essential for achieving accurate and reproducible results. The following are generalized protocols for the quantification of this compound using GC-MS and GC-FID, which should be optimized and validated for specific applications.
Method 1: Quantification of this compound by GC-MS
1. Sample Preparation:
-
For liquid samples (e.g., biological fluids, environmental water samples), a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate and concentrate the analyte.
-
For solid samples (e.g., soil, tissue), a headspace or thermal desorption method may be appropriate.
-
An internal standard (e.g., a deuterated analog of a similar alkane) should be added to the sample prior to extraction to correct for matrix effects and variations in sample processing.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71, 85).
4. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range in the samples.
-
Add the internal standard to each calibration standard.
-
Analyze the calibration standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Method 2: Quantification of this compound by GC-FID
1. Sample Preparation:
-
Follow the same sample preparation procedures as described for GC-MS, including the addition of an internal standard (e.g., an n-alkane not present in the sample).
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector, a capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness), and a Flame Ionization Detector.
3. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min, hold for 10 minutes.
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
4. Calibration:
-
Prepare and analyze calibration standards as described for the GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship of the analytical validation process.
References
- 1. impactfactor.org [impactfactor.org]
- 2. scielo.org.co [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.co [scielo.org.co]
- 5. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
A Guide to Inter-Laboratory Comparison of 3,4,6-Trimethyloctane Analysis
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical data are fundamental to ensuring the quality and safety of products. The analysis of branched-chain alkanes like 3,4,6-trimethyloctane, a volatile organic compound (VOC), can be influenced by various factors, including the analytical method, instrumentation, and laboratory-specific procedures. Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are crucial for evaluating and harmonizing the performance of different laboratories conducting these analyses.[1][2][3]
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of this compound, complete with detailed experimental protocols, data presentation formats, and a logical workflow for the comparison process.
Experimental Workflow for Inter-Laboratory Comparison
The successful execution of an inter-laboratory comparison study involves several key stages, from the preparation of test materials to the final statistical analysis of the submitted data. The following diagram illustrates a typical workflow for such a study.
Data Presentation
The core of an inter-laboratory comparison is the objective assessment of each participant's performance. Quantitative data should be summarized in a clear and structured format. The following tables present hypothetical results for the analysis of this compound in a standardized sample.
Table 1: Summary of Reported Concentrations and Performance Scores
| Laboratory ID | Reported Concentration (µg/mL) | Assigned Value (µg/mL) | Standard Deviation for Proficiency Assessment (σ) | Z-Score | Performance Assessment |
| Lab-001 | 23.5 | 25.0 | 2.0 | -0.75 | Satisfactory |
| Lab-002 | 26.1 | 25.0 | 2.0 | 0.55 | Satisfactory |
| Lab-003 | 29.8 | 25.0 | 2.0 | 2.40 | Questionable |
| Lab-004 | 24.7 | 25.0 | 2.0 | -0.15 | Satisfactory |
| Lab-005 | 20.1 | 25.0 | 2.0 | -2.45 | Questionable |
| Lab-006 | 32.5 | 25.0 | 2.0 | 3.75 | Unsatisfactory |
Note: The Z-score is calculated as: (Reported Value - Assigned Value) / Standard Deviation. A common interpretation is: |Z| ≤ 2 is satisfactory, 2 < |Z| < 3 is questionable, and |Z| ≥ 3 is unsatisfactory.[4][5]
Table 2: Comparison of Analytical Method Parameters
| Laboratory ID | Analytical Method | Instrument | Column Type | Injection Mode | Quantitation Ion (m/z) |
| Lab-001 | GC-MS | Agilent 7890/5977 | HP-5ms (30m x 0.25mm) | Splitless | 57, 71, 85 |
| Lab-002 | GC-MS | Shimadzu QP2020 | DB-5ms (30m x 0.25mm) | Split | 57, 71, 99 |
| Lab-003 | GC-FID | PerkinElmer Clarus 580 | Elite-5 (30m x 0.25mm) | Split | N/A |
| Lab-004 | HS-GC-MS | Thermo Scientific TRACE 1310 | TG-5MS (30m x 0.25mm) | Headspace | 57, 71, 85 |
| Lab-005 | GC-MS/MS | Waters Xevo TQ-S | DB-1ms (30m x 0.25mm) | Splitless | 156 > 85 |
| Lab-006 | GC-MS | Agilent 6890/5973 | ZB-5 (30m x 0.25mm) | Split | 57, 71, 85 |
Experimental Protocols
To ensure a meaningful comparison, detailed and harmonized experimental protocols are essential. While participating laboratories may use their own validated methods, a reference protocol should be provided.
1. Sample Preparation
-
Objective: To accurately prepare the provided test material and a series of calibration standards.
-
Procedure:
-
Allow the provided test material to equilibrate to room temperature.
-
Prepare a stock solution of this compound certified reference material (CRM) in a suitable solvent (e.g., methanol (B129727) or hexane).
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the test material.
-
If the sample matrix is complex, perform a liquid-liquid or solid-phase extraction as validated by the participating laboratory.[6]
-
Prepare a blank sample using the same solvent and procedures.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate and quantify this compound in the prepared samples.
-
Recommended GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or Split (to be reported)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Scan mode (e.g., m/z 40-200) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85, 99).
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of this compound in the test material.
-
Procedure:
-
Identify the this compound peak in the chromatogram based on its retention time, which is determined by analyzing a pure standard.
-
Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum.
-
Generate a calibration curve by plotting the peak area of the primary quantitation ion against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
-
Report the final concentration, the analytical method used, and any deviations from the recommended protocol.
-
By participating in such inter-laboratory comparisons, research, scientific, and drug development professionals can gain confidence in their analytical results, identify potential areas for methodological improvement, and contribute to the overall standardization of this compound analysis.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. eurachem.org [eurachem.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. env.go.jp [env.go.jp]
- 7. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Validation of 3,4,6-Trimethyloctane
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of reference standards for 3,4,6-trimethyloctane, a branched alkane that may be present in various matrices. This document outlines the key quality attributes of a typical reference standard and presents a detailed experimental protocol for its validation using gas chromatography-mass spectrometry (GC-MS).
Comparison of Reference Standard Specifications
Obtaining a well-characterized reference standard is the foundation of any analytical method validation. While specific offerings may vary between suppliers, a high-purity this compound reference standard should ideally meet the specifications outlined in the table below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for detailed information.
Table 1: Typical Specifications for a this compound Reference Standard
| Parameter | Typical Specification | Method of Analysis | Importance for Validation |
| Identity | Conforms to structure | NMR, MS | Confirms the molecular structure of the standard, ensuring that the correct compound is being used for calibration. |
| Purity (Assay) | ≥ 98.0% | GC-FID, GC-MS | Determines the proportion of the desired compound in the standard, crucial for the accuracy of quantitative analysis. |
| Impurities | Individual impurities ≤ 0.5% | GC-MS | Identifies and quantifies other components in the standard that could potentially interfere with the analysis. |
| Residual Solvents | As per USP <467> | Headspace GC | Ensures that residual solvents from the synthesis process do not interfere with the analytical method. |
| Water Content | ≤ 0.1% | Karl Fischer | Important for accurate weighing of the standard and for preventing potential degradation. |
| Certificate of Analysis | Provided | - | A formal document summarizing the quality control testing and confirming the identity and purity of the standard. |
Note: The specifications provided are representative. Researchers should always consult the supplier's Certificate of Analysis for lot-specific data.
Experimental Protocol for Validation of this compound by GC-MS
The following protocol describes a general procedure for the validation of an analytical method for this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established protocols for the analysis of branched alkanes in various matrices.[1][2]
1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.
-
Reference Standard: this compound (≥98.0% purity).
-
Internal Standard (IS): A suitable deuterated alkane or a structurally similar compound not present in the sample matrix.
-
Solvent: Hexane or other suitable high-purity solvent.
2. Chromatographic Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (for initial identification) |
| SIM Ions | To be determined based on the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions). For a C11 alkane, characteristic fragment ions would likely be m/z 43, 57, 71, and 85. |
3. Validation Parameters
The following parameters should be assessed to validate the analytical method:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) at different levels. The recovery should be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be ≤ 15%.
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, flow rate).
Visualizing the Workflow and Validation Process
To aid in understanding the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of this compound by GC-MS.
Caption: Logical flow of analytical method validation parameters.
References
Comparative Toxicological Profiles of Trimethyloctane Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of trimethyloctane isomers. Due to the limited availability of specific data for individual trimethyloctane isomers, this document leverages surrogate information from structurally similar branched alkanes, particularly within the C9-C14 range. This approach offers a foundational understanding of their potential toxicological properties.
Executive Summary
Highly branched alkanes, including trimethyloctane isomers, generally exhibit low acute toxicity. The available data on analogous substances suggest a low potential for skin and eye irritation, dermal sensitization, and genotoxicity. However, the lack of isomer-specific data necessitates a cautious approach in risk assessment. This guide summarizes the available toxicological data, provides detailed protocols for key toxicological assays, and presents visual workflows and potential toxicity pathways to aid researchers in designing and interpreting further studies.
Toxicological Data Summary
| Toxicological Endpoint | Result (for surrogate branched alkanes) | Species | Method |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw[1] | Rat | OECD Guideline 423 (or equivalent)[1] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw[1] | Rat | OECD Guideline 402 (or equivalent)[1] |
| Skin Irritation | Not irritating | Rabbit | OECD Guideline 404 (or equivalent) |
| Eye Irritation | Not irritating | Rabbit | OECD Guideline 405 (or equivalent) |
| Skin Sensitization | Not a sensitizer | Mouse | Local Lymph Node Assay (LLNA) |
| Genotoxicity (Ames Test) | Non-mutagenic | S. typhimurium | OECD Guideline 471 |
Note: The data presented above are based on studies conducted on analogue chemicals and hydrocarbon solvents within the C9-C14 range. These should be considered as indicative for trimethyloctane isomers, and further isomer-specific testing is recommended for a definitive toxicological assessment.
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
1. Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a toxicity class rather than determining a precise LD50 value.
2. Test Animals: Healthy young adult rats of a single sex (usually females) are used. The weight variation of animals should be within ±20% of the mean weight.
3. Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3 °C) and lighting (12-hour light/dark cycle). They have free access to standard laboratory diet and drinking water.
4. Administration of Doses: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions. For oily substances, the volume should be minimized.
5. Procedure:
-
Starting Dose: A starting dose of 300 mg/kg is typically used.
-
Stepwise Dosing: Three animals are dosed at the selected level.
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the procedure is repeated with three more animals at the same dose.
-
If no animals die, the procedure is repeated with three animals at a higher dose level (e.g., 2000 mg/kg).
-
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
6. Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay
This assay assesses the viability of cells after exposure to a test substance.
1. Principle: Viable cells take up and incorporate the neutral red dye into their lysosomes. Toxic substances can impair cell membrane integrity and lysosomal function, leading to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.
2. Cell Culture: A suitable cell line (e.g., Balb/c 3T3 mouse fibroblasts) is cultured in a 96-well plate until a confluent monolayer is formed.
3. Exposure to Test Substance: The cell culture medium is replaced with medium containing various concentrations of the test substance. A solvent control and a negative control (medium only) are included. The plates are incubated for a defined period (e.g., 24 hours).
4. Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red for approximately 3 hours.
5. Dye Extraction: The cells are washed, and a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to extract the dye from the lysosomes.
6. Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of 540 nm.
7. Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the test substance that reduces cell viability by 50%) is then calculated.[2][3][4][5]
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
This test is used to identify substances that can cause gene mutations.
1. Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test substance is assessed for its ability to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine, allowing them to grow and form colonies.
2. Test Strains: Several different strains of S. typhimurium are used, each with a different type of mutation in the histidine operon, to detect different types of mutagens (e.g., base-pair substitution and frameshift mutagens).
3. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is an extract of liver enzymes. This is because some substances only become mutagenic after being metabolized.
4. Procedure:
-
The bacterial tester strain is mixed with the test substance at various concentrations, with and without the S9 mix.
-
The mixture is plated on a minimal agar (B569324) medium that lacks histidine.
-
The plates are incubated for 48-72 hours at 37 °C.
5. Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[6][7][8][9]
Visualizations
Experimental Workflow for a Cytotoxicity Assay
Caption: A generalized workflow for conducting an in vitro cytotoxicity assay.
Potential Mechanisms of Hydrocarbon-Induced Cellular Toxicity
Caption: A diagram illustrating potential general mechanisms of hydrocarbon-induced cellular toxicity.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. qualitybiological.com [qualitybiological.com]
- 3. iivs.org [iivs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Safety Operating Guide
Proper Disposal of 3,4,6-Trimethyloctane: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of both personnel and the environment. This guide provides detailed procedures for the proper disposal of 3,4,6-Trimethyloctane, a flammable organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not found in the initial search, information for structurally similar flammable alkanes, such as 2,2,4-Trimethylpentane, provides essential safety data.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Flame-retardant lab coat
-
Chemical safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile)
-
Closed-toe shoes
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Keep away from heat, sparks, open flames, and other ignition sources as this compound is a flammable liquid.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use non-sparking tools.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[2][3][4] The overarching framework for hazardous waste management in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3][4]
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.[8] The discharge of organic solvents into the sewer system is prohibited.[8]
-
Collect liquid this compound waste in a designated, compatible waste container. The container should be made of a material that will not react with the chemical.
-
The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written out.[8]
-
Keep the waste container securely closed except when adding waste.[9]
-
Do not mix this compound with other waste types, such as halogenated solvents or corrosive wastes, unless specifically permitted by your institution's hazardous waste management plan.[10]
-
-
Management of Contaminated Materials:
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Store the waste container in a flammable safety cabinet.[7]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if waste generation is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or contacting the EHS office directly.
-
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of flammable alkanes, using 2,2,4-Trimethylpentane as a representative example.
| Parameter | Value | Reference |
| Flash Point | -12 °C / 10.4 °F | [1] |
| Upper Explosion Limit | 6.0 vol % | [1] |
| Lower Explosion Limit | 1.1 vol % | [1] |
| Autoignition Temperature | 410 °C / 770 °F | [1] |
| Satellite Accumulation Area Limit | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | |
| Container Fill Limit (Liquid Waste) | No more than 75% capacity | [7] |
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. epa.gov [epa.gov]
- 4. dnr.mo.gov [dnr.mo.gov]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. web.mit.edu [web.mit.edu]
- 9. mtu.edu [mtu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 3,4,6-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation of vapors, and in the event of a fire. The following table summarizes the recommended PPE for handling 3,4,6-Trimethyloctane.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield provides additional protection against splashes when transferring larger volumes.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to aliphatic hydrocarbons for incidental contact.[3][4][5] For prolonged contact, heavier-duty gloves should be considered. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Flame-retardant lab coat or coveralls | A flame-retardant lab coat is essential due to the flammable nature of the compound.[1][6] For larger-scale operations, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Use in a well-ventilated area (chemical fume hood) | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills. |
II. Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Precaution:
-
Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.
-
Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher (Class B is appropriate for flammable liquids).[6]
-
Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the immediate vicinity.[6]
-
Assemble all necessary equipment and PPE before commencing work.
-
-
Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
When transferring this compound, do so slowly and carefully to avoid splashing.
-
Keep containers tightly sealed when not in use to prevent the escape of flammable vapors.[6]
-
-
In Case of a Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Place the absorbent material into a designated, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
III. Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of chemical waste are critical to prevent pollution and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated hazardous waste container.
-
This compound is a non-halogenated hydrocarbon . It is imperative to collect this waste in a container specifically labeled for "Non-Halogenated Organic Waste."[7][8][9][10] Do not mix with halogenated solvents, as this significantly increases disposal costs and complexity.[9][10]
-
-
Container Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.
-
The container should be stored in secondary containment to prevent spills.
-
-
Final Disposal:
IV. Workflow for Safe Handling and Disposal
References
- 1. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. gloves.com [gloves.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
